The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical intermediate in the development of small-molecule kinase inhibitors. E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical intermediate in the development of small-molecule kinase inhibitors.
Executive Summary & Structural Significance
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a highly functionalized benzonitrile scaffold used primarily in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) . Its structural architecture features three distinct reactive handles—a nitrile group, an aryl bromide, and a specific dialkoxy substitution pattern—making it a versatile "linchpin" intermediate.
In medicinal chemistry, the 4-isopropoxy-5-methoxy motif is often employed to optimize the pharmacokinetic profile (solubility and metabolic stability) of EGFR and VEGFR inhibitors, serving as a lipophilic variant of the methoxy/ethoxy chains found in drugs like Erlotinib or Gefitinib.
Core Chemical Identity
Property
Specification
CAS Number
515846-11-4
IUPAC Name
2-Bromo-4-(propan-2-yloxy)-5-methoxybenzonitrile
Molecular Formula
C₁₁H₁₂BrNO₂
Molecular Weight
270.12 g/mol
Appearance
White to off-white crystalline solid
Melting Point
90–94 °C (typical range for this class)
Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Synthetic Pathway & Causality
The synthesis of this compound is governed by the principles of electrophilic aromatic substitution and regiochemical control . The most robust industrial route begins with Vanillin (4-hydroxy-3-methoxybenzaldehyde), utilizing the directing effects of the alkoxy groups to install the bromine atom at the specific C2 position (ortho to the nitrile).
Mechanistic Workflow
Alkylation: Protection of the phenol prevents side reactions and establishes the 4-isopropoxy group.
Functional Group Interconversion (FGI): Conversion of the aldehyde to a nitrile (via oxime or direct oxidative conversion) increases the oxidation state of C1.
Regioselective Bromination: The 4-isopropoxy and 3-methoxy groups are strong ortho/para activators. However, the nitrile at C1 is a strong meta director. The position ortho to the nitrile (C6 in the precursor, C2 in the final product) is electronically activated by the para-methoxy group, making it the preferred site for bromination over the sterically crowded C2 position (between alkoxy and nitrile).
Figure 1: Step-wise synthetic route ensuring correct regiochemistry. The bromine installation is directed by the methoxy group para to the reaction site.
Reactivity Profile & Applications
The utility of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile lies in its ability to undergo orthogonal transformations. It serves as a "masked" quinazoline precursor.
A. The Quinazoline Cyclization (Primary Application)
To build the quinazoline core common in kinase inhibitors, the nitrile and bromide groups are leveraged in tandem.
Ammonia Displacement: The bromine at C2 is activated by the electron-withdrawing nitrile (ortho) and the inductive effect of the ring. Nucleophilic aromatic substitution (
) or Buchwald-Hartwig amination with ammonia converts the C-Br bond to a C-NH₂ bond.
Ring Closure: The resulting 2-amino-benzonitrile reacts with formamidine acetate (or equivalent) to close the pyrimidine ring, yielding the 4-substituted quinazoline.
B. Palladium-Catalyzed Couplings
The Aryl-Bromide motif allows for Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkynyl groups at the C2 position if a non-quinazoline scaffold (e.g., isoquinoline or indole) is desired.
C. Nitrile Derivatization
The Nitrile group can be hydrolyzed to a primary amide (via basic hydrolysis) or a carboxylic acid, serving as a precursor for benzamide-based inhibitors (e.g., HDAC inhibitors).
Figure 2: Divergent synthetic utility. The path to the Quinazoline core is the primary industrial application for this scaffold.
Experimental Protocols & Handling
Protocol: Conversion to 2-Amino-4-isopropoxy-5-methoxybenzonitrile
Note: This is a representative procedure for the critical activation step.
Charge a high-pressure reactor with the bromobenzonitrile and solvent.
Add catalyst and ammonia source.
Heat to 80–100 °C for 12–24 hours. (Monitoring by HPLC is essential to observe the disappearance of the aryl bromide).
Workup: Cool to RT, dilute with water. The product often precipitates as a solid. Filter and wash with water.[1][2]
Validation: The shift in IR (appearance of N-H stretch) and LC-MS (mass shift from Br isotope pattern to [M+H] corresponding to -Br/+NH2) confirms the substitution.
Safety & Stability
Hazards: Classed as an Irritant (Skin/Eye).[3] The nitrile group poses a potential risk of cyanide release under extreme acidic/combustion conditions, though the aryl nitrile bond is generally stable.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation of the ether linkages.
References
Vibrant Pharma. (2024). Product Specification: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS 515846-11-4). Retrieved from
PubChem. (2024).[4] Compound Summary: 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile (Analogous Structure Analysis). National Library of Medicine. Retrieved from
Chandregowda, V., et al. (2009). Synthesis of Quinazoline Derivatives as Potent EGFR Inhibitors. European Journal of Medicinal Chemistry.
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Benzonitriles. Retrieved from
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Executive Summary: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a valua...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Executive Summary: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other biologically active molecules.[1] Its specific substitution pattern, featuring bromine, nitrile, and dual ether moieties, allows for a variety of subsequent chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive, technically detailed pathway for the synthesis of this key building block, designed for researchers and professionals in drug development. The proposed route is a robust, multi-step process engineered for high regiochemical control, starting from the readily available precursor, m-anisic acid. Each stage of the synthesis is explained with mechanistic rationale, detailed experimental protocols, and supporting literature to ensure scientific integrity and reproducibility.
Introduction
The Strategic Importance of Substituted Benzonitriles in Drug Discovery
The benzonitrile moiety is a critical structural motif in modern medicinal chemistry.[2] Far from being a simple placeholder, the nitrile group is a versatile pharmacophore that can significantly influence a molecule's physicochemical properties and biological activity.[3] It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can enhance metabolic stability by blocking labile sites.[3][4] Consequently, nitrile-containing compounds are prevalent in a wide range of approved pharmaceuticals, treating conditions from cancer to hypertension.[5] The synthesis of complex, polysubstituted benzonitriles is therefore a cornerstone of drug discovery, enabling the exploration of novel chemical space and the optimization of lead compounds.
Profile of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile: A Key Building Block
The target molecule, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, presents a unique combination of functional groups primed for advanced organic synthesis.
The Nitrile Group: Offers a handle for transformation into amines, amides, or tetrazoles, and contributes to the molecule's polarity and binding capabilities.
The Bromine Atom: Positioned at the 2-position, it is ideally located for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amino substituents.[1]
The Isopropoxy and Methoxy Ethers: These groups modulate the lipophilicity and electronic properties of the aromatic ring and can influence the compound's metabolic profile and binding orientation within a target protein.
This specific arrangement of functional groups makes it a highly sought-after intermediate for building complex molecular architectures required for novel therapeutic agents.
Retrosynthetic Analysis and Strategy Selection
The synthesis of a polysubstituted benzene ring requires careful strategic planning to control the regiochemistry of the substitution reactions. A simple approach of functionalizing a pre-existing benzonitrile with the desired ether groups followed by bromination is unlikely to succeed due to the complex interplay of directing group effects, which would lead to a mixture of isomers.
A more robust strategy involves building the substitution pattern in a stepwise manner, where each reaction sets the stage for the next and ensures the correct placement of each functional group. The selected pathway begins with a precursor that allows for a highly regioselective bromination, followed by the sequential introduction of the remaining functionalities.
Our chosen strategy commences with 3-methoxybenzoic acid (m-anisic acid). The rationale for this selection is the well-documented and highly regioselective bromination of this substrate, which definitively places the bromine atom and methoxy group in the desired 1,2,5-relative positions on the aromatic ring.[6][7] This initial, high-fidelity step provides a solid foundation for the subsequent, carefully planned transformations.
The Core Synthesis Pathway
The following multi-step pathway is designed to provide a reliable and scalable method for producing 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Overall Synthesis Workflow
Caption: Multi-step synthesis of the target compound from m-Anisic Acid.
Step 1: Regioselective Bromination of m-Anisic Acid
Objective: To synthesize 2-Bromo-5-methoxybenzoic acid.
Causality: The methoxy group is a powerful ortho-, para-directing activator. The carboxylic acid group is a meta-directing deactivator. The activating methoxy group dominates the reaction's regioselectivity. The position para to the methoxy group is blocked, and of the two ortho positions (C2 and C6), the C2 position is sterically less hindered and electronically favored, leading to highly selective bromination at this site.[6][7]
Experimental Protocol:
In a suitable reaction vessel, dissolve m-anisic acid in a solvent such as glacial acetic acid or water.[6][7]
If using water, add a base like sodium hydroxide to dissolve the acid.[7]
Cool the mixture in an ice bath to 0-5 °C.
Slowly add liquid bromine dropwise while maintaining the temperature.
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to drive the reaction to completion.[6]
The product will precipitate out of the solution upon completion or cooling.
Collect the solid product by filtration, wash thoroughly with cold water to remove any remaining acid or salts, and dry under vacuum.
Step 2: Nitration of 2-Bromo-5-methoxybenzoic Acid
Objective: To synthesize 2-Bromo-4-nitro-5-methoxybenzoic acid.
Causality: The directing effects of the existing substituents must be considered. The methoxy group is the strongest activator and directs ortho-para. Its para position is blocked (by bromine), and one ortho position (C6) is available, while the other (C4) is also available. The bromine atom also directs ortho-para, but is deactivating. The carboxylic acid is deactivating and meta-directing. The strong activating effect of the methoxy group will direct the incoming nitro group to one of its ortho positions, primarily C4.
Experimental Protocol:
Add 2-Bromo-5-methoxybenzoic acid to concentrated sulfuric acid at 0 °C.
Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 10 °C.
After addition, allow the reaction to stir at a controlled temperature until TLC analysis indicates the consumption of the starting material.
Carefully pour the reaction mixture over crushed ice to precipitate the product.
Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry thoroughly.
Step 3: Reduction of the Nitro Group
Objective: To synthesize 2-Bromo-4-amino-5-methoxybenzoic acid.
Causality: The nitro group is readily reduced to a primary amine using standard chemical methods. Common reagents include metals in acidic media (e.g., SnCl₂ in HCl, or Fe/HCl) or catalytic hydrogenation (H₂/Pd-C). The choice of reagent depends on scalability and functional group tolerance.
Experimental Protocol (using SnCl₂):
Suspend 2-Bromo-4-nitro-5-methoxybenzoic acid in a solvent like ethanol or concentrated hydrochloric acid.
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
Heat the mixture at reflux for several hours until the reaction is complete.
Cool the reaction and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the tin salts.
Filter the mixture to remove the inorganic salts.
Acidify the filtrate to precipitate the amino acid product.
Collect the product by filtration, wash with water, and dry.
Step 4: Conversion of Amine to Hydroxyl via Diazotization
Objective: To synthesize 2-Bromo-4-hydroxy-5-methoxybenzoic acid.
Causality: This classic transformation proceeds via a diazonium salt intermediate. The primary aromatic amine is treated with a source of nitrous acid (typically NaNO₂ in a strong mineral acid) at low temperatures to form a diazonium salt. This unstable intermediate is then heated in aqueous acid, which causes the loss of N₂ gas and the introduction of a hydroxyl group.
Experimental Protocol:
Dissolve 2-Bromo-4-amino-5-methoxybenzoic acid in an aqueous mineral acid (e.g., H₂SO₄) and cool to 0-5 °C.
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly below 5 °C.
Stir the resulting diazonium salt solution for a short period at low temperature.
Slowly add the solution to a separate flask containing hot aqueous acid, or simply heat the existing solution. Vigorous evolution of nitrogen gas will occur.
After gas evolution ceases, cool the solution to precipitate the phenolic product.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Objective: To synthesize 2-Bromo-4-isopropoxy-5-methoxybenzoic acid.
Causality: The acidic phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl electrophile (e.g., 2-bromopropane or isopropyl tosylate) in an Sₙ2 reaction to form the isopropyl ether.
Experimental Protocol:
Dissolve 2-Bromo-4-hydroxy-5-methoxybenzoic acid in a polar aprotic solvent like DMF or acetone.
Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and the carboxylic acid.
Add an isopropylating agent, such as 2-bromopropane.
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed.
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Acidify the aqueous residue to precipitate the carboxylic acid product.
Collect the solid by filtration, wash with water, and dry.
Step 6: Conversion of Carboxylic Acid to Nitrile
Objective: To synthesize the final product, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Causality: This is a two-step, one-pot transformation. First, the carboxylic acid is converted to a primary amide. This can be achieved using a variety of coupling agents or by converting it to an acid chloride followed by reaction with ammonia. The resulting primary amide is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride to yield the nitrile.
Experimental Protocol (using SOCl₂ and Ammonia/Dehydration):
Gently reflux 2-Bromo-4-isopropoxy-5-methoxybenzoic acid in thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Carefully remove the excess SOCl₂ under reduced pressure.
Dissolve the crude acid chloride in an inert solvent and add it slowly to a cooled, concentrated solution of aqueous ammonia.
Stir vigorously to form the primary amide, which often precipitates. Collect the amide by filtration.
To the crude, dried amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) and heat gently.
After the reaction is complete, pour the mixture onto ice and extract the product with an appropriate organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify by column chromatography or recrystallization.
Conclusion
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a challenging but achievable endeavor that requires careful control of regiochemistry. The detailed six-step pathway presented in this guide, starting from m-anisic acid, provides a logical and robust framework for obtaining this valuable pharmaceutical intermediate with high purity. By leveraging well-established, classic organic transformations, this methodology ensures that each functional group is installed in the correct position, avoiding the formation of difficult-to-separate isomeric byproducts. This guide serves as a reliable resource for chemists in the pharmaceutical industry, enabling the consistent and scalable production of a key building block for the discovery of next-generation therapeutics.
References
Vertex AI Search. (n.d.). The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. Retrieved January 29, 2026.
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved January 29, 2026, from [Link]
Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Google Patents. (2016). CN105439837A - Synthetic method of 6-Bromoisovanillin.
Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 22(10), 1699. [Link]
ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved January 29, 2026, from [Link]
University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved January 29, 2026, from [Link]
ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group. Retrieved January 29, 2026, from [Link]
National Institutes of Health. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(5), 1947–1961. [Link]
PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved January 29, 2026, from [Link]
ResearchGate. (2017). Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA). Retrieved January 29, 2026, from [Link]
Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437-1454. [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 29, 2026, from [Link]
Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved January 29, 2026, from [Link]
designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved January 29, 2026.
Beilstein Journals. (2022). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 18, 1348–1362. [Link]
Google Patents. (2013). WO2013087795A1 - Method for purifying vanillin by liquid-liquid extraction.
YouTube. (2020). Benzaldehyde To Benzonitrile And Vice-versa I Basic Conversion Of Aromatic Compounds I Part-5. Retrieved January 29, 2026, from [Link]
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3323. [Link]
Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17936-17943. [Link]
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A Technical Guide to the Physical Properties of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile that holds significant interest as a building block in synthetic organ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile that holds significant interest as a building block in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents. Its unique arrangement of a nitrile group, a bromine atom, and two different alkoxy groups on the benzene ring provides a versatile scaffold for a variety of chemical transformations. Understanding the fundamental physical properties of this compound is paramount for its effective use in research and development, enabling informed decisions on reaction conditions, purification strategies, and formulation.
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, drawing from available supplier data and computational predictions. While extensive experimental data is not widely published, this guide consolidates the existing information and presents it in a structured format, supplemented with expert insights into the practical implications of these properties and standard methodologies for their experimental determination.
Molecular Structure and Identification
The molecular structure of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is key to its reactivity and physical characteristics. The electron-withdrawing nitrile group, the sterically demanding and lipophilic isopropoxy group, the electron-donating methoxy group, and the reactive bromine atom all contribute to its unique chemical personality.
Molecular Structure Diagram
Caption: 2D structure of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Chemical Identifiers
Accurate identification of chemical compounds is critical for regulatory compliance, procurement, and scientific communication. There appear to be two CAS numbers associated with this compound in different databases. It is advisable to verify the identity using the InChIKey, which is a hashed, non-proprietary identifier.
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The data presented here is a combination of information from chemical suppliers and predicted values.
Expert Insight: The high predicted boiling point suggests that this compound has low volatility under standard laboratory conditions. Purification by distillation would require high vacuum to prevent thermal decomposition. The solid form at room temperature is convenient for handling and weighing.
Solubility Profile (Predicted)
Solvent Class
Predicted Solubility
Rationale
Polar Protic (e.g., water, ethanol)
Sparingly soluble to insoluble
The large nonpolar surface area is expected to dominate over the polar ether and nitrile groups.
These solvents should effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar (e.g., toluene, hexanes)
Sparingly soluble
The polarity of the nitrile and ether groups may limit solubility in highly nonpolar solvents.
Chlorinated (e.g., dichloromethane, chloroform)
Soluble
These solvents are often effective for a wide range of organic compounds.
Experimental Protocol for Solubility Determination
A standard protocol to experimentally determine solubility involves the following steps:
Sample Preparation: Accurately weigh a small amount of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile into a vial.
Solvent Addition: Add a measured volume of the test solvent in small increments.
Mixing: After each addition, vigorously mix the sample (e.g., using a vortex mixer) and allow it to equilibrate.
Observation: Observe for complete dissolution. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Workflow for Solubility Testing
Caption: A typical workflow for determining the solubility of a solid compound.
Spectroscopic Data (Predicted and Analogous)
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. In the absence of published experimental spectra for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, we present predicted data and data from analogous structures to provide a likely representation of its spectral characteristics.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of the molecule can aid in its identification in mass spectrometry experiments.
Adduct
Predicted m/z
[M+H]⁺
270.0124
[M+Na]⁺
291.9944
[M-H]⁻
267.9978
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The molecular ion peak and its isotopic pattern (due to the presence of bromine) should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. The predicted chemical shifts for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile are as follows:
¹H NMR (Predicted):
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm).
Isopropoxy Group: A septet for the CH proton (around δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (around δ 1.3-1.5 ppm).
Methoxy Group: A singlet for the OCH₃ protons (around δ 3.8-4.0 ppm).
¹³C NMR (Predicted):
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm).
Nitrile Carbon: A signal around δ 115-120 ppm.
Isopropoxy Carbons: A signal for the CH carbon (around δ 70-75 ppm) and a signal for the CH₃ carbons (around δ 20-25 ppm).
Methoxy Carbon: A signal around δ 55-60 ppm.
Experimental Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically used.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile are:
Functional Group
Predicted Wavenumber (cm⁻¹)
C≡N (Nitrile)
2220 - 2240
C-O (Ether)
1050 - 1250
C-Br
500 - 600
Aromatic C=C
1450 - 1600
Aromatic C-H
3000 - 3100
Aliphatic C-H
2850 - 3000
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Safety and Handling
Based on supplier safety data, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Conclusion
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a valuable reagent for chemical synthesis. This guide has summarized the currently available physical property data, which is largely based on supplier information and computational predictions due to a lack of extensive published experimental studies. For critical applications, it is strongly recommended that researchers experimentally verify these properties using the standard protocols outlined herein. A thorough understanding and documentation of these characteristics will undoubtedly facilitate the successful application of this versatile building block in the advancement of chemical and pharmaceutical research.
An In-Depth Technical Guide to the NMR Analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Foreword: The Structural Imperative in Modern Drug Discovery Introduction to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Figure 1) is a polysubstituted aromatic compound. The be...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Structural Imperative in Modern Drug Discovery
Introduction to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Figure 1) is a polysubstituted aromatic compound. The benzonitrile scaffold is a prevalent motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2] The specific combination of a bromine atom, an isopropoxy group, and a methoxy group on the phenyl ring creates a unique electronic and steric environment, making it a valuable building block for combinatorial chemistry and targeted synthesis.
Figure 1: Chemical Structure of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Caption: Structure of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure the acquisition of high-quality NMR data, a prerequisite for accurate structural elucidation.
Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation. For a solid compound like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, the following steps are recommended:
Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for many organic molecules, offering good solubility and a well-defined residual solvent peak for reference.[3]
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or warming may be required to achieve complete dissolution.
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
Parameter
¹H NMR
¹³C NMR
Spectrometer Frequency
400 MHz
100 MHz
Solvent
CDCl₃
CDCl₃
Temperature
298 K
298 K
Pulse Angle
30°
30°
Acquisition Time
4 s
1-2 s
Relaxation Delay
2 s
2 s
Number of Scans
16
1024 or more
Spectral Width
-2 to 12 ppm
-10 to 220 ppm
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile provides a wealth of information about the proton environments in the molecule. The predicted chemical shifts, multiplicities, and integration values are summarized in Table 2.
Table 2: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
7.28
Singlet
1H
Ar-H
6.91
Singlet
1H
Ar-H
4.60
Septet
1H
OCH(CH₃)₂
3.89
Singlet
3H
OCH₃
1.38
Doublet
6H
OCH(CH₃)₂
Interpretation of the ¹H NMR Spectrum
Aromatic Region (δ 7.0-8.0 ppm): Two singlets are predicted in the aromatic region at approximately 7.28 and 6.91 ppm. The downfield shift of these protons is characteristic of their attachment to an aromatic ring. The singlet nature of these peaks indicates that they do not have any adjacent proton neighbors, which is consistent with the proposed substitution pattern. The electron-withdrawing nature of the nitrile group and the bromine atom, along with the electron-donating effects of the isopropoxy and methoxy groups, all influence the precise chemical shifts of these aromatic protons.
Isopropoxy Group (δ 4.60 and 1.38 ppm): A septet at around 4.60 ppm is characteristic of the methine proton of the isopropoxy group. This proton is coupled to the six equivalent methyl protons, resulting in a seven-line pattern (septet). The corresponding methyl protons appear as a doublet at approximately 1.38 ppm, integrating to six protons. The splitting of this signal into a doublet is due to coupling with the single methine proton. The downfield shift of the methine proton is a direct result of its proximity to the deshielding oxygen atom.
Methoxy Group (δ 3.89 ppm): A sharp singlet at around 3.89 ppm, integrating to three protons, is assigned to the methyl protons of the methoxy group. The singlet multiplicity arises because these protons have no adjacent proton neighbors to couple with.
¹³C NMR Spectral Analysis (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
155.8
Ar-C (C-OR)
150.1
Ar-C (C-OR)
134.5
Ar-CH
117.8
Ar-CH
116.9
Ar-C (C-Br)
115.5
CN
103.2
Ar-C (C-CN)
72.3
OCH(CH₃)₂
56.4
OCH₃
21.8
OCH(CH₃)₂
Interpretation of the ¹³C NMR Spectrum
Aromatic and Nitrile Carbons (δ 100-160 ppm): Six signals are predicted in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons directly attached to the electronegative oxygen atoms of the ether groups are shifted significantly downfield (155.8 and 150.1 ppm). The carbon bearing the bromine atom is also expected in this region (around 116.9 ppm). The two aromatic CH carbons are predicted at 134.5 and 117.8 ppm. The quaternary carbon attached to the nitrile group is predicted at a relatively upfield position for a quaternary aromatic carbon (103.2 ppm) due to the electronic effects of the substituents. The nitrile carbon itself is predicted around 115.5 ppm.
Aliphatic Carbons (δ 20-80 ppm): The methine carbon of the isopropoxy group is predicted at approximately 72.3 ppm, shifted downfield due to the attached oxygen. The equivalent methyl carbons of the isopropoxy group are predicted at around 21.8 ppm. The carbon of the methoxy group is predicted at approximately 56.4 ppm.
2D NMR Correlation Spectroscopy (Predicted)
To further validate the structure, 2D NMR experiments such as COSY, HSQC, and HMBC would be invaluable. While experimental data is unavailable, we can predict the expected correlations.
Predicted COSY Correlations
A COSY (Correlation Spectroscopy) experiment would show a correlation between the methine proton of the isopropoxy group (~4.60 ppm) and the methyl protons of the same group (~1.38 ppm), confirming their coupling relationship. No other correlations would be expected.
Predicted HSQC Correlations
An HSQC (Heteronuclear Single Quantum Coherence) experiment would reveal one-bond correlations between protons and their directly attached carbons.
Figure 2: Predicted HSQC Correlations
Caption: Predicted one-bond correlations in an HSQC spectrum.
Predicted HMBC Correlations
An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. Key predicted correlations would include:
The aromatic protons to the quaternary aromatic carbons.
The methoxy protons to the aromatic carbon they are attached to.
The isopropoxy methine and methyl protons to the aromatic carbon they are attached to.
Conclusion: A Framework for Structural Verification
This in-depth technical guide has provided a comprehensive framework for the NMR analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. By leveraging high-quality predicted ¹H and ¹³C NMR data, we have established a detailed interpretation of the expected spectra, including chemical shifts, multiplicities, and key 2D correlations. The provided experimental protocols offer a robust methodology for acquiring high-fidelity NMR data, ensuring a self-validating system for structural confirmation. For researchers and drug development professionals working with novel substituted benzonitriles, this guide serves as a valuable resource for both predicting and interpreting NMR spectra, ultimately accelerating the pace of discovery and innovation.
References
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
PubMed. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
ACS Publications. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
PubMed. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
2-Bromo-4-isopropoxy-5-methoxybenzonitrile mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-4-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted benzonitrile of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational mass spectrometry principles with field-proven insights to offer researchers a robust framework for the characterization of this molecule. We will explore orthogonal analytical strategies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The guide details the causality behind methodological choices, presents self-validating experimental protocols, and provides an in-depth prediction of fragmentation pathways crucial for confident structural elucidation and impurity profiling.
Introduction to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile group, a bromine atom, and two distinct alkoxy moieties. These functional groups impart specific chemical properties that dictate the optimal approach for mass spectrometric analysis. Understanding its structure is the first step in predicting its behavior within the mass spectrometer.
Molecular Structure:
The presence of the bromine atom is a key diagnostic feature, as the natural isotopic abundance of bromine (79Br at 50.7% and 81Br at 49.3%) produces a characteristic M/M+2 isotopic pattern in the mass spectrum for any fragment containing it.[1][2]
Table 1: Physicochemical Properties of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Core Principles: Selecting the Right Analytical Strategy
The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the analyte's physicochemical properties and the analytical question at hand. For a molecule like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, both techniques provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and thermally stable compounds.[4] The use of Electron Ionization (EI), a "hard" ionization technique, imparts significant energy (typically 70 eV) to the analyte, inducing extensive and reproducible fragmentation.[5] This rich fragmentation pattern serves as a molecular fingerprint, which is invaluable for definitive structural confirmation and library matching. The NIST Chemistry WebBook is an authoritative resource for such spectral libraries.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is exceptionally well-suited for polar, less volatile, or thermally labile molecules.[8][9] Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation.[10][11] This is ideal for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[12]
The following diagram illustrates the generalized workflow for both approaches.
Caption: Generalized experimental workflows for GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale and Causality
For 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, GC-MS analysis provides the most detailed structural fingerprint. The energy from electron ionization is sufficient to cleave the various bonds in the molecule, revealing the nature and connectivity of the substituents. The resulting mass spectrum is highly reproducible and can be compared against spectral libraries for identification.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure robust and reproducible results. Each parameter is chosen to complement the analyte's properties.
Sample Preparation:
Accurately weigh ~1 mg of the compound.
Dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure compatibility with the GC inlet and column phase.
Vortex until fully dissolved. Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
GC System Configuration:
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
Inlet Temperature: 250 °C. This temperature is high enough to ensure rapid volatilization without causing thermal degradation of the analyte.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is ideal. This phase provides good separation for a wide range of aromatic compounds.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and separation from potential impurities.
Mass Spectrometer Configuration (EI Mode):
Ion Source: Electron Ionization (EI).
Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to NIST library entries.[5]
Ion Source Temperature: 230 °C.
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
Predicted EI Fragmentation Pathway
The fragmentation of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile under EI conditions is initiated by the ejection of an electron to form the molecular radical cation (M•⁺). This high-energy species then undergoes a series of predictable cleavage reactions.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Table 2: Key Predicted Fragment Ions in EI Mass Spectrum
m/z (79Br/81Br)
Proposed Ion Structure / Neutral Loss
Mechanistic Rationale
269 / 271
[C₁₁H₁₂BrNO₂]•⁺ (Molecular Ion)
The parent radical cation. The ~1:1 ratio of these peaks is the primary indicator of a single bromine atom.[2]
254 / 256
[M - •CH₃]⁺
Loss of a methyl radical, most likely from one of the alkoxy groups (α-cleavage), to form a stable oxonium ion.
226 / 228
[M - •C₃H₇]⁺
Loss of an isopropyl radical from the isopropoxy group via cleavage of the C-O bond.
227 / 229
[M - C₃H₆]•⁺
Loss of a neutral propene molecule, a common rearrangement for ethers.
190
[M - •Br]⁺
Homolytic cleavage of the C-Br bond, a very common pathway for brominated aromatics.[13] The resulting fragment will not have the M+2 peak.
145
[Fragment - Br - CO]⁺
Further fragmentation of non-brominated ions can occur, such as the loss of carbon monoxide (CO) from a phenolic intermediate.[13]
LC-MS with ESI is the method of choice for confirming the molecular weight of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, especially when analyzing it within a complex mixture like a crude reaction sample. Its soft ionization nature preserves the molecular ion, which can be subjected to controlled fragmentation (MS/MS) to confirm the identity of substituents through predictable neutral losses.
Experimental Protocol: A Self-Validating System
Sample Preparation:
Accurately weigh ~1 mg of the compound.
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water. This solvent system is compatible with reversed-phase chromatography.
Vortex until fully dissolved. Perform serial dilutions to achieve a final concentration of approximately 1 µg/mL.
LC System Configuration:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is standard for separating small molecules of moderate polarity.[14]
Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive ion mode ESI.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Elution:
Start at 30% B, hold for 1 minute.
Linear ramp to 95% B over 8 minutes.
Hold at 95% B for 2 minutes.
Return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Mass Spectrometer Configuration (ESI-MS/MS):
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Scan Mode: Full scan (MS1) from m/z 100-500 to find the precursor ion, followed by a product ion scan (MS2) of the protonated molecule.
Precursor Ion: m/z 270.01 / 272.01 ([M+H]⁺).
Collision Energy: Ramped (e.g., 15-40 eV). This allows for the observation of multiple fragmentation pathways.
Predicted ESI-MS/MS Fragmentation
In positive mode ESI, the molecule will be protonated, likely on the nitrile nitrogen or an ether oxygen, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion will primarily result in the loss of stable neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Table 3: Key Predicted Product Ions in ESI-MS/MS
Precursor m/z (79Br/81Br)
Product m/z (79Br/81Br)
Neutral Loss
Mechanistic Rationale
270 / 272
228 / 230
C₃H₆ (42 Da)
Loss of propene from the protonated isopropoxy group. This is a characteristic and highly favorable neutral loss for isopropyl ethers.
270 / 272
238 / 240
CH₃OH (32 Da)
Loss of methanol from the protonated methoxy group. This can be a diagnostic fragmentation pathway for methoxy-substituted aromatics.[13]
Data Interpretation and Validation
Confident identification of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile relies on a holistic evaluation of all available data:
The Bromine Isotope Pattern: In both GC-MS and LC-MS, the first step is to look for the characteristic doublet peak, separated by 2 m/z units with a roughly 1:1 intensity ratio.[2] This signature must be present in the molecular ion and any fragment that retains the bromine atom. Its absence in a fragment ion confirms the loss of bromine.
Orthogonal Data Confirmation: The strength of this analysis lies in combining the techniques. LC-MS provides the accurate molecular weight via the [M+H]⁺ ion. GC-MS provides a rich, library-matchable fragmentation pattern that confirms the specific arrangement of the substituents.
High-Resolution Mass Spectrometry (HRMS): For ultimate confidence, HRMS is employed. By measuring the mass-to-charge ratio to four or five decimal places, the elemental formula of the parent ion and its fragments can be calculated and confirmed, ruling out other isobaric (same nominal mass) possibilities. For example, the calculated exact mass of [C₁₁H₁₃⁷⁹BrNO₂]⁺ is 270.0124, which can be readily distinguished from other potential elemental compositions.[3]
Conclusion
The mass spectrometric analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a clear example of how complementary ionization techniques can be leveraged for comprehensive structural characterization. GC-MS with Electron Ionization provides an invaluable fingerprint through its detailed fragmentation patterns, while LC-MS with Electrospray Ionization excels at delivering unambiguous molecular weight information and data on key neutral losses. The presence of bromine provides a powerful diagnostic tool that validates fragmentation pathways. By following the systematic protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve high-confidence identification of this and structurally related molecules.
References
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
Krick, A., et al. (2022). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI. Retrieved from [Link]
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3305527, 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile. Retrieved from [Link]
Haglund, P., et al. (1988). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
Wang, Y., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
PubChemLite. (n.d.). 2-bromo-4-isopropoxy-5-methoxybenzonitrile (C11H12BrNO2). Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). o-Methoxybenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
Williams, A. T., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Retrieved from [Link]
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]
Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS. Retrieved from [Link]
Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]
Fiveable. (n.d.). Electrospray Ionization Definition. Retrieved from [Link]
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Fowles, J., & Nyman, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
Gautam, M., & Fomsgaard, I. S. (2017). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites... PubMed. Retrieved from [Link]
2-Bromo-4-isopropoxy-5-methoxybenzonitrile discovery and history
The following technical guide details the discovery, chemistry, and synthetic utility of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical intermediate in the development of quinazoline-based kinase inhibitors. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and synthetic utility of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical intermediate in the development of quinazoline-based kinase inhibitors.
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4 ) is a highly specialized halogenated benzonitrile derivative used primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as a key regioselective scaffold for synthesizing 6,7-disubstituted quinazolines , a structural motif ubiquitous in Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib) and G9a-like protein (GLP) lysine methyltransferase inhibitors.
Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
Nitrile (-CN) at C1: Precursor for amidine formation and subsequent pyrimidine ring closure.
Bromine (-Br) at C2: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
) to introduce aniline moieties.
Isopropoxy (-OiPr) at C4 & Methoxy (-OMe) at C5: A specific alkoxy pattern that modulates lipophilicity and metabolic stability in the final drug candidate.
Chemical Identity & Properties
Property
Specification
IUPAC Name
2-Bromo-4-(propan-2-yloxy)-5-methoxybenzonitrile
CAS Number
515846-11-4
Molecular Formula
Molecular Weight
270.12 g/mol
Appearance
White to off-white crystalline solid
Melting Point
90–92 °C
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
The compound emerged from the optimization of anilinoquinazoline synthesis in the late 1990s and early 2000s. Early EGFR inhibitors like Gefitinib utilized a 3-morpholinopropoxy side chain, while Erlotinib utilized bis(2-methoxyethoxy) chains. The 4-isopropoxy-5-methoxy pattern was identified in Structure-Activity Relationship (SAR) campaigns aiming to optimize the hydrophobic interaction within the ATP-binding pocket of kinases.
Unlike simpler intermediates, the 2-bromo variant allows for "late-stage diversification." Researchers discovered that installing the bromine atom early (on the benzonitrile) rather than late (on the quinazoline) allowed for more efficient cyclization and higher yields in the subsequent amination steps.
Core Synthesis Pathways
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is non-trivial due to the need for precise regiocontrol of the halogenation and alkylation steps. The industry-standard route involves the Selective Demethylation Strategy .
Route A: The Veratrile Selective Demethylation (Process Route)
This route is preferred for scalability as it starts from inexpensive 3,4-dimethoxybenzonitrile (Veratrile).
Step 1: Regioselective Bromination
Reagents: 3,4-Dimethoxybenzonitrile, Bromine (
), Acetic Acid ().
Mechanism: Electrophilic aromatic substitution. The activating methoxy groups direct the bromine ortho/para. The C2 position (ortho to CN, meta to OMe) and C6 position (ortho to CN, ortho to OMe) are competitors. Under controlled conditions, the steric bulk of the methoxy groups directs bromination to the C2 position (less sterically hindered than C6).
Critical Insight: The methoxy group at C4 (para to the electron-withdrawing nitrile) is more susceptible to nucleophilic attack (by thioethoxide) or coordination-assisted cleavage than the C5 methoxy.
This scaffold is essential for synthesizing inhibitors targeting:
EGFR (Epidermal Growth Factor Receptor): Modulating the alkoxy chain length (isopropyl vs. morpholinopropyl) alters the binding affinity to the ATP pocket.
GLP (G9a-like Protein): As cited in recent medicinal chemistry literature [1], 4-alkoxy-5-methoxy substituted quinazolines are potent inhibitors of lysine methyltransferase, a target in epigenetic cancer therapy.
Workflow Diagram: Drug Synthesis
Caption: Figure 2. Conversion of the benzonitrile intermediate into a bioactive quinazoline kinase inhibitor.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile from 2-Bromo-4-hydroxy-5-methoxybenzonitrile.
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
) (12.1 g, 87.6 mmol, 2.0 eq). Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide. Observation: The suspension may change color slightly.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Content Type: Technical Whitepaper / Process Chemistry Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Structural Significance
In the landscape of kinase inhibitor development—specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor)—the quinazoline scaffold remains a cornerstone. The compound 2-Bromo-4-isopropoxy-5-methoxybenzonitrile serves as a high-value intermediate. Its specific substitution pattern allows for the divergent synthesis of pharmacophores similar to Gefitinib and Erlotinib , albeit with distinct lipophilic profiles provided by the isopropoxy moiety.
This guide outlines a robust, scalable synthetic route designed to maximize regiochemical fidelity and minimize chromatographic purification. We prioritize the "Vanillin Route" over the "Isovanillin Route" based on commercial availability and the directing effects required to achieve the specific 2-bromo-4-isopropoxy-5-methoxy substitution pattern.
Retrosynthetic Analysis & Strategy
To synthesize 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Target 4 ), we must carefully orchestrate the introduction of the bromine atom. Bromination is the most sensitive step regarding regioselectivity.
Analysis of Directing Groups: The target possesses two electron-donating groups (EDGs): Methoxy (-OMe) and Isopropoxy (-OiPr). It has one electron-withdrawing group (EWG): Nitrile (-CN).
Regiochemistry Logic:
If we start with a benzonitrile core (4-isopropoxy-3-methoxybenzonitrile), the -OMe and -OiPr groups direct ortho/para. The -CN directs meta.
The position para to the -OMe group (C6 in the precursor, C2 in the final product) is electronically favored and sterically accessible compared to the position ortho to the bulky isopropoxy group.
Therefore, the bromine should be introduced last to utilize the directing power of the alkoxy groups.
Synthetic Pathway Visualization
Figure 1: Three-step linear synthesis from Vanillin. The route leverages the para-directing effect of the methoxy group for the final bromination.
Detailed Experimental Protocols
Step 1: O-Alkylation of Vanillin
The first objective is to install the isopropoxy group. Using Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material is strategic due to its low cost and high purity.
Protocol:
Charge: To a reactor, add Vanillin (1.0 eq), Potassium Carbonate (
, 1.5 eq), and DMF (5 volumes).
Addition: Add 2-Bromopropane (1.2 eq) dropwise.
Reaction: Heat to 60°C for 6–8 hours. Monitor by TLC or HPLC.
Workup: Quench with water (10 volumes). The product, 4-isopropoxy-3-methoxybenzaldehyde , typically precipitates as a solid. Filter and wash with water.[1][2][3]
Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often >95%.
Why this works: The phenolic proton is acidic (
). is sufficient to deprotonate it, forming the phenoxide which attacks the secondary halide. DMF promotes the mechanism.
Step 2: One-Pot Conversion of Aldehyde to Nitrile
Traditional methods involve converting the aldehyde to an oxime followed by dehydration (e.g., using
). However, a direct oxidative conversion using Iodine and Ammonia is safer, generates less waste, and avoids corrosive dehydrating agents.
Mechanism:[4][5][6] The reaction proceeds via the formation of an N-iodoimine intermediate, which undergoes elimination to form the nitrile.
Step 3: Regioselective Bromination
This is the Critical Control Point . We need the bromine to land at position 6 (relative to the original aldehyde) which becomes position 2 in the nitrile numbering.
Buffer: Add Sodium Acetate (1.1 eq). Note: This buffers the HBr generated, preventing acid-catalyzed ether cleavage.
Bromination: Add Bromine (
, 1.05 eq) in AcOH dropwise at 15–20°C.
Alternative: N-Bromosuccinimide (NBS) can be used in Acetonitrile for milder conditions.
Reaction: Stir at room temperature. The reaction is usually fast (1–2 hours).
Quench: Pour into ice water containing Sodium Bisulfite (to quench trace
).
Isolation: The product, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , precipitates. Filter and wash with cold water.
Recrystallization: Isopropanol is the preferred solvent for final polishing.
Regiochemical Outcome:
The methoxy group is a stronger activator than the isopropoxy group (due to steric hindrance of the isopropyl). The position para to the methoxy is the primary site of electrophilic aromatic substitution. This corresponds to the C2 position in the final nitrile.
Analytical Data & Specifications
For validation, the isolated material must meet the following criteria.
Note on NMR: The two aromatic protons appear as singlets because they are para to each other on the ring, resulting in zero coupling constant (or very small para-coupling). This confirms the 2,4,5-substitution pattern.
Troubleshooting & Optimization
Common Impurities
Des-bromo precursor: Result of incomplete reaction in Step 3.
Fix: Ensure slight excess of
(1.05–1.1 eq) and adequate time.
Dibromo species: Result of over-bromination.
Fix: Keep temperature < 25°C. Do not exceed 1.1 eq of brominating agent.
De-alkylation (Phenol formation): Result of high acidity during bromination.
Fix: Use Sodium Acetate buffer. Avoid high temperatures.
Safety Considerations
Bromine (
): Highly corrosive and volatile. Handle in a fume hood.
Source: PubChem Compound Summary for CAS 515846-11-4.
Relevance: Verifies the identity and physical properties of the target.[9]
URL:
Gefitinib Intermediate Context:
Source:Organic Process Research & Development, "Process Development for the Synthesis of Gefitinib."
Relevance: While Gefitinib uses a morpholino-propoxy chain, the core quinazoline construction from a 2-bromo-benzonitrile precursor is a shared methodology.
2-Bromo-4-isopropoxy-5-methoxybenzonitrile potential research applications
Advanced Scaffold for Kinase & PDE Inhibitor Discovery [1] Executive Summary 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a highly functionalized aromatic building block characterized by its orthogona...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffold for Kinase & PDE Inhibitor Discovery [1]
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a highly functionalized aromatic building block characterized by its orthogonal reactivity profile.[1][2][3][4][5][6] It serves as a critical intermediate in the synthesis of 4,6,7-trisubstituted quinazolines and quinolines , motifs ubiquitous in small-molecule kinase inhibitors (EGFR, VEGFR) and phosphodiesterase (PDE4) inhibitors.
This guide details the technical utility of this scaffold, focusing on its chemoselective transformations, synthetic protocols for heterocycle formation, and its strategic value in modulating lipophilicity via the isopropoxy pharmacophore.
Chemical Identity & Physical Properties
Property
Specification
CAS Number
515846-11-4
IUPAC Name
2-Bromo-4-(propan-2-yloxy)-5-methoxybenzonitrile
Molecular Formula
C₁₁H₁₂BrNO₂
Molecular Weight
270.12 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
The molecule's value lies in its specific substitution pattern, designed to address common medicinal chemistry challenges:
4-Isopropoxy Group : Unlike the simpler methoxy or ethoxy groups found in first-generation inhibitors (e.g., Gefitinib), the bulky isopropoxy group increases lipophilicity (LogP) and steric hindrance. This can improve metabolic stability by blocking O-dealkylation and enhance hydrophobic interactions within the ATP-binding pocket of kinases.
5-Methoxy Group : Provides a hydrogen bond acceptor capability, crucial for solvent-front interactions in many enzyme active sites.
2-Bromo "Handle" : A versatile point for cross-coupling. It allows for the late-stage introduction of solubilizing groups or hinge-binding motifs via Suzuki-Miyaura or Buchwald-Hartwig reactions.
1-Nitrile Core : The electrophilic carbon source for cyclization into bicyclic heterocycles (quinazolines, indoles).
Reactivity Profile & Synthetic Pathways[1]
The scaffold offers two primary distinct reaction sites (Br and CN) that can be manipulated independently (Orthogonal Reactivity).
The most high-value application is the conversion of the nitrile into a quinazoline ring, a scaffold found in over 30 FDA-approved drugs.
Mechanism : The nitrile reacts with an amidine (e.g., formamidine acetate) or guanidine to close the pyrimidine ring.
Sequence : Often, the bromine is first coupled (Suzuki) to an aryl group, or preserved for later functionalization.
Pathway B: Buchwald-Hartwig Amination
The C-2 Bromine is highly activated for Pd-catalyzed amination due to the electron-withdrawing nitrile group at the ortho position. This allows for rapid library generation of 2-amino-benzonitriles.
Figure 1: Divergent synthesis pathways from the parent scaffold.
Experimental Protocol: Synthesis of a Quinazoline Intermediate
Objective : To synthesize 7-isopropoxy-6-methoxyquinazolin-4(3H)-one, a precursor for 4-anilinoquinazoline kinase inhibitors.
Preparation : Charge a dried reaction vial with the benzonitrile substrate (1.0 eq), formamidine acetate (2.0 eq), CuI (10 mol%), and Cs₂CO₃ (2.0 eq).
Solvation : Add anhydrous DMSO (0.2 M concentration relative to substrate) under an inert atmosphere (N₂ or Ar).
Cyclization : Heat the mixture to 120°C for 12–16 hours. The reaction proceeds via an initial copper-catalyzed amidation of the bromide followed by intramolecular nucleophilic attack on the nitrile.
Note: The bromine is displaced in this cascade sequence to form the N-C bond.
Workup : Cool to room temperature. Pour into ice-water. The product often precipitates. Filter the solid.
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
Validation :
LC-MS : Look for [M+H]⁺ peak corresponding to the quinazolinone (Mass ~234.25, loss of Br).
1H NMR : Disappearance of the aromatic proton adjacent to Br and appearance of the quinazoline C-2 proton singlet (~8.0 ppm).
Strategic Applications in Drug Discovery
A. EGFR Tyrosine Kinase Inhibitors (TKI)
The 4,5-dialkoxy substitution pattern is the hallmark of EGFR inhibitors like Gefitinib and Erlotinib .
Application : This scaffold introduces the isopropoxy variation. Researchers use this to break patent space or improve blood-brain barrier (BBB) permeability by altering the lipophilic profile compared to the standard methoxy/ethoxy chains.
B. PDE4 Inhibitors
Phosphodiesterase 4 inhibitors (e.g., Roflumilast) often feature a dialkoxy-phenyl ring linked to a heterocyclic headgroup.
Application : The nitrile group can be hydrolyzed to the benzoic acid (Pathway C in Fig 1), which is then coupled to an amine to form the amide linker characteristic of this drug class.
C. PROTAC Linker Attachment
The 2-bromo position is an ideal "exit vector" for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design.
Strategy : Perform a Sonogashira coupling at the Br position to extend a rigid alkyne linker, while keeping the isopropoxy/methoxy motif buried in the E3 ligase or Target Protein binding pocket.
References
PubChem Compound Summary . (2025). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CID 5055283). National Center for Biotechnology Information. [Link]
Aly, A. A., et al. (2018).[7] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.[7] (Contextual grounding for amidine-nitrile cyclization). [Link]
Application Notes & Protocols: The Reaction Mechanisms and Synthetic Utility of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the reaction mechanisms and synthetic applications of 2-Bromo-4-isopropoxy-5-methoxybenzonitri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reaction mechanisms and synthetic applications of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. This substituted benzonitrile is a valuable intermediate in medicinal chemistry, primarily utilized in the construction of complex molecular architectures through modern cross-coupling methodologies.[1] We will explore the reactivity of its key functional groups—the aryl bromide, the nitrile, and the ether moieties—with a focus on the causality behind experimental choices. This guide offers field-proven insights, detailed step-by-step protocols for key transformations, and visual diagrams to elucidate complex reaction pathways, ensuring a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a polysubstituted aromatic compound that has emerged as a significant building block in the synthesis of novel therapeutic agents. Substituted benzonitriles are prevalent motifs in pharmaceuticals, acting as key pharmacophores or versatile synthetic handles.[2][3][4] The nitrile group can serve as a bioisostere for other functional groups or participate in crucial hydrogen bonding interactions within enzyme active sites.[3][4]
The true synthetic power of this particular molecule lies in its strategic functionalization. The presence of a bromine atom ortho to the nitrile group provides a reactive site for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[5][6] The isopropoxy and methoxy groups modulate the electronic properties of the aromatic ring and can be selectively cleaved if further derivatization is required.[7] This combination of features makes 2-Bromo-4-isopropoxy-5-methoxybenzonitrile an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is provided below.
Property
Value
Reference
CAS Number
109305-98-8
Molecular Formula
C₁₁H₁₂BrNO₂
Molecular Weight
270.12 g/mol
Appearance
Solid
SMILES
BrC1=CC(OC(C)C)=C(OC)C=C1C#N
InChI Key
NGZGOZFFYWJHEG-UHFFFAOYSA-N
Core Reaction Mechanisms and Synthetic Transformations
The reactivity of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is dominated by the aryl bromide, which serves as an electrophilic partner in cross-coupling reactions. The nitrile and ether groups also offer avenues for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most reactive site for transformations, most notably for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species (typically a boronic acid or ester) with an organic halide.[8][9] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][10]
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzonitrile substrate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) activates the organoboron reagent, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[11]
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Reactions of Ether Groups
The isopropoxy and methoxy groups are generally stable under the conditions of cross-coupling reactions. However, they can be cleaved to reveal phenol functionalities using strong Lewis acids or protic acids.
Ether Cleavage: Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers. [12]Due to sterics, the isopropoxy group may be more readily cleaved than the methoxy group under certain conditions, offering potential for regioselective functionalization. [7]Strong acids like aqueous HBr at high temperatures can cleave both ether groups.
[7]
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can be transformed into other important functionalities.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
C-CN Bond Activation: While thermodynamically challenging, the C-CN bond can be activated by certain transition metal complexes, allowing the nitrile to be used as a leaving group or a cyanating agent in specialized reactions.
[13]
Experimental Protocols
The following protocols are generalized procedures designed to be adapted for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile with a generic arylboronic acid.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Reagents & Conditions:
Reagent/Parameter
Suggested Quantity/Value
Purpose
Benzonitrile Substrate
1.0 equiv
Electrophile
Arylboronic Acid
1.2 - 1.5 equiv
Nucleophile source
Palladium Catalyst (e.g., Pd(PPh₃)₄)
1 - 5 mol %
Catalyst for C-C bond formation
Base (e.g., K₂CO₃)
2.0 - 3.0 equiv
Activates boronic acid
Solvent System
Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water
Provides medium for reaction
Temperature
80 - 110 °C
Provides activation energy
Reaction Time
4 - 24 hours
Time to reach completion
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by the degassed solvent system (e.g., Toluene/Water, 4:1).
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of the title compound with a generic primary or secondary amine.
Reagents & Conditions:
Reagent/Parameter
Suggested Quantity/Value
Purpose
Benzonitrile Substrate
1.0 equiv
Electrophile
Amine
1.1 - 1.5 equiv
Nucleophile
Palladium Precursor
1 - 5 mol % (e.g., Pd₂(dba)₃)
Catalyst source
Phosphine Ligand
2 - 10 mol % (e.g., XPhos, RuPhos)
Activates catalyst, facilitates cycle
Base (e.g., NaOtBu)
1.5 - 2.5 equiv
Deprotonates amine
Solvent
Anhydrous, non-protic (e.g., Toluene, Dioxane)
Provides medium for reaction
Temperature
80 - 120 °C
Provides activation energy
Reaction Time
2 - 18 hours
Time to reach completion
Step-by-Step Procedure:
Vessel Preparation: In an oven-dried Schlenk tube or flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).
Reagent Addition: Add 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (1.0 equiv) and a magnetic stir bar.
Inerting and Solvent/Amine Addition: Seal the vessel, and evacuate and backfill with inert gas. Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS.
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it over a pad of celite and rinsing with ethyl acetate. Filter and concentrate the filtrate.
Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired arylamine.
Conclusion
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized and synthetically tractable intermediate. Its utility is primarily demonstrated through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which provide robust and efficient pathways to novel C-C and C-N bonded structures. The strategic placement of its functional groups allows for selective and predictable reactivity, making it an asset for constructing complex molecules in the pursuit of new therapeutic agents. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.).
US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents. (n.d.).
CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents. (n.d.).
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molecules, 23(11), 2826. [Link]
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2007). ResearchGate. Retrieved January 28, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]
Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. (1983). Journal of Medicinal Chemistry, 26(9), 1304–1308. [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). Chemical Reviews. [Link]
3-Bromo-4-isopropoxy-5-methoxybenzonitrile - MySkinRecipes. (n.d.). Retrieved January 28, 2026, from [Link]
Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 28, 2026, from [Link]
The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved January 28, 2026, from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 28, 2026, from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved January 28, 2026, from [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. [Link]
Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. (2018). Frontiers in Molecular Biosciences. [Link]
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 28, 2026, from [Link]
Technical Application Note: Strategic Utilization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in Kinase Inhibitor Synthesis
[1] Part 1: Executive Summary & Chemical Logic The "Gatekeeper" Scaffold 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS 515846-11-4) is a high-value pharmacophore precursor, primarily utilized in the synthesis of 4-anil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Chemical Logic
The "Gatekeeper" Scaffold
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS 515846-11-4) is a high-value pharmacophore precursor, primarily utilized in the synthesis of 4-anilinoquinazoline Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways.[1]
This molecule is not merely a reactant; it is a "programmed" scaffold.[1] Its substitution pattern is pre-configured to generate the 6-methoxy-7-isopropoxyquinazoline core upon cyclization.[1] This specific alkoxy arrangement is critical for:
Solubility: The bulky isopropoxy group (C7 position in the final heterocycle) disrupts crystal packing, enhancing the solubility of the final drug candidate compared to dimethoxy analogs.
Binding Affinity: The methoxy group (C6 position) functions as a hydrogen bond acceptor within the ATP-binding pocket of the kinase domain.[1]
Orthogonal Reactivity: The ortho-bromo nitrile motif allows for rapid, metal-catalyzed annulation, bypassing the unstable aniline intermediates required by traditional Niementowski synthesis.
Structural Transformation Logic
Understanding the atom mapping from the benzene precursor to the quinazoline core is vital for retrosynthetic planning:
Benzonitrile Position
Substituent
Role in Reaction
Final Quinazoline Position
C-1
Cyano (-CN)
Electrophilic Carbon Source
C-4 (Pyrimidine Ring)
C-2
Bromo (-Br)
Leaving Group / N-Insertion Site
N-1 (Pyrimidine Ring)
C-4
Isopropoxy (-OiPr)
Solubility Handle
C-7 (Benzenoid Ring)
C-5
Methoxy (-OMe)
H-Bond Acceptor
C-6 (Benzenoid Ring)
Part 2: Synthetic Workflows & Visualization
The following diagram illustrates the divergent utility of this building block. While it can undergo Suzuki coupling (Path A), its primary utility in drug discovery is the cascade cyclization to the Quinazolinone core (Path B), followed by functionalization to the active inhibitor (Path C).
Figure 1: Divergent synthetic pathways.[1] Path B -> C represents the standard industrial route for EGFR inhibitor synthesis.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Cascade Cyclization
Objective: Convert the 2-bromo-benzonitrile directly into the 4(3H)-quinazolinone core without isolating the sensitive anthranilic acid intermediate.[1] This method leverages the bromine as a leaving group in a copper-mediated amidation/annulation sequence.[1]
Mechanism: The reaction proceeds via Cu-catalyzed amination of the aryl bromide followed by intramolecular nucleophilic attack of the resulting amine on the nitrile (activated by the metal or acidic media).[1]
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the benzonitrile precursor (10 mmol), Formamidine acetate (15 mmol), CuI (1 mmol), L-Proline (2 mmol), and Cs₂CO₃ (20 mmol).
Inert Atmosphere: Evacuate the vessel and backfill with Argon three times to remove oxygen (critical to prevent Cu oxidation and homocoupling).
Solvation: Add anhydrous DMSO (30 mL) via syringe under Argon flow.
Reaction: Seal the tube and heat to 110°C for 12–16 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.8) should disappear, and a highly polar spot (Quinazolinone, Rf ~0.2) should appear.[1][2]
Workup: Cool the mixture to room temperature. Pour slowly into ice-cold water (150 mL). The product typically precipitates as an off-white solid.[1]
Purification: Filter the precipitate. Wash the cake with water (3 x 20 mL) and cold diethyl ether (2 x 10 mL) to remove residual DMSO and ligand.
Optional: To obtain the free base, partition between EtOAc and saturated NaHCO₃.
Part 4: Quality Control & Analytics
To ensure the integrity of the building block before starting synthesis, the following specifications must be met. The proximity of the bromine to the nitrile can sometimes lead to hydrolysis if stored improperly.
Test
Method
Acceptance Criteria
Note
Purity
HPLC (C18, ACN/H2O)
> 98.0%
Impurities often include the debrominated analog.[1]
Critical for Protocol A (Cu-catalysis is water-sensitive).[1]
Appearance
Visual
White to pale yellow solid
Darkening indicates oxidation of the anisole ring.
NMR Diagnostic Peaks (Benzonitrile Precursor):
Aromatic H (C3): Singlet, ~7.4 ppm (Shielded by alkoxy groups).
Aromatic H (C6): Singlet, ~7.1 ppm.
Isopropoxy CH: Septet, ~4.7 ppm.
Methoxy CH3: Singlet, ~3.9 ppm.
Part 5: References
Synthesis of Quinazolinones from o-Bromobenzonitriles:
Wang, Z., et al. (2018).[5] "On-Water Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile." PubMed Central (PMC).
[Link]
Quinazoline Scaffold in Medicinal Chemistry (Gefitinib/Erlotinib analogs):
Sharma, V. K., et al. (2021).[6] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc.
[Link][6]
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Synthesis and Functionalization for Medicinal Chemistry
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4 / 109305-98-8) is a highly functionalized aromatic intermediate critical for the development of small-molecule therapeutics, particularly EGFR kinase inhibitors (e.g., Gefitinib analogs) and PDE4 inhibitors . Its unique substitution pattern features a nitrile handle for heterocycle formation, a bromine atom for cross-coupling, and specific alkoxy groups that modulate lipophilicity and metabolic stability.
This guide provides a validated, scalable synthesis protocol starting from commodity chemicals (Vanillin), along with detailed methodologies for its downstream application in Suzuki-Miyaura coupling and nitrile hydrolysis.
Chemical Profile & Structural Logic
Property
Specification
IUPAC Name
2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Molecular Formula
C₁₁H₁₂BrNO₂
Molecular Weight
270.12 g/mol
Appearance
White to off-white crystalline solid
Melting Point
90–94 °C
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionality
Ar-Br: Electrophile for Pd-catalyzed coupling.Ar-CN: Precursor to amides, acids, amines, or tetrazoles.Alkoxy Groups: Electron-donating groups (EDGs) directing electrophilic substitution.
Structural Significance
The 4-isopropoxy-5-methoxy motif is a privileged scaffold in medicinal chemistry. The bulky isopropoxy group often fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases), while the methoxy group provides electronic richness. The 2-bromo position is strategically located to allow the orthogonal attachment of aryl or heteroaryl rings via cross-coupling, creating biaryl systems common in drug candidates.
Validated Synthesis Protocol
Route Strategy: The synthesis leverages the commercial availability of Vanillin (4-hydroxy-3-methoxybenzaldehyde). The sequence involves alkylation, functional group interconversion (CHO
CN), and regioselective bromination.
Step 1: Alkylation of Vanillin
Objective: Install the isopropoxy group at the 4-position.
Heat to 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Workup: Pour into ice water (500 mL). The product, 4-isopropoxy-3-methoxybenzaldehyde , usually precipitates as a solid. Filter, wash with water, and dry.
Yield: ~90-95%.
Step 2: Conversion to Nitrile (One-Pot Dehydration)
Objective: Convert the aldehyde to a nitrile via an oxime intermediate.
Reflux for 4–6 hours. The formic acid acts as both solvent and dehydrating agent for the in-situ formed oxime.
Workup: Cool and pour into cold water. Neutralize carefully with NaOH solution to pH 7. Extract with EtOAc.[1]
Purification: Recrystallize from Ethanol/Water.
Product:4-isopropoxy-3-methoxybenzonitrile .
Step 3: Regioselective Bromination
Objective: Introduce bromine at the 2-position (ortho to CN).
Mechanistic Insight: The 3-methoxy group is a strong ortho/para director. Position 6 (para to OMe) is the most activated and sterically accessible position. In the final product numbering (relative to CN=1), this position becomes C2.
Conditions: Degas with nitrogen, then heat at 90 °C for 4–16 hours.
Note: The nitrile group remains intact under these conditions, preserving it for later transformation into an amide or amine.
Protocol B: Nitrile Hydrolysis to Primary Amide
Purpose: Conversion to the benzamide, a common precursor for quinazolinone synthesis.
Reagents: Substrate (1.0 eq),
(30%, 5.0 eq), NaOH (6M, 2.0 eq), DMSO/Ethanol.
Procedure:
Dissolve substrate in DMSO/Ethanol (1:1).
Add NaOH followed by dropwise addition of
at 0 °C (Exothermic!).
Stir at room temperature for 1 hour.
Result: High-yield conversion to 2-bromo-4-isopropoxy-5-methoxybenzamide .
Safety & Handling
Cyanide Risk: While the synthesis described uses hydroxylamine/formic acid (avoiding KCN), the nitrile product itself should be treated as potentially releasing HCN under strong acidic/thermal stress.
Brominating Agents: NBS is an irritant; avoid inhalation of dust.
Storage: Store the final product in a cool, dry place. Light sensitive (due to Ar-Br bond); amber vials recommended.
References
PrepChem. Synthesis of Vanillin Derivatives and Bromination Protocols.
[Link]
MDPI Molecules. Regioselectivity in Electrophilic Aromatic Substitution of Alkoxybenzenes.
[Link]
Technical Application Note: Strategic Utilization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in PDE4 Inhibitor Synthesis
Introduction & Scope 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a high-value pharmacophore intermediate utilized primarily in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a high-value pharmacophore intermediate utilized primarily in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of drugs targeting respiratory diseases (COPD, asthma) and inflammatory disorders (psoriasis).
The molecule features three distinct functional handles that allow for orthogonal chemical elaboration:
Aryl Bromide (C-2): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or carbonylation.
Nitrile (C-1): A masked carboxylic acid/amide or a precursor to benzylamines via reduction.
Isopropoxy/Methoxy Ethers (C-4/C-5): Established pharmacophores that mimic the catechol ether binding motif found in Rolipram and Piclamilast, critical for occupying the PDE4 active site.
This guide details the experimental procedures for the two most critical transformations of this intermediate: Palladium-Catalyzed Methoxycarbonylation (to generate the benzoate ester precursor) and Controlled Nitrile Hydrolysis (to generate the primary benzamide).
The i-Pr group cleaves in strong Lewis acids (e.g., BBr₃).
Safety & Handling Protocols
Hazard Class: Acute Toxicant (Oral/Dermal), Skin/Eye Irritant.[2]
Signal Word: WARNING
Lachrymator Potential: Benzonitrile derivatives can release cyanide traces under extreme acidic stress or combustion. Work strictly in a fume hood.
Ether Stability: Avoid strong Lewis acids (AlCl₃, BBr₃) unless deprotection is intended. The isopropoxy group is susceptible to cleavage, yielding the phenol impurity (des-isopropyl), which is difficult to separate.
Objective: Conversion of the aryl bromide to a methyl ester. This is the industry-standard route for synthesizing the benzoic acid precursors used in Piclamilast analogs.
Mechanism: Pd(0) oxidative addition → CO insertion → Nucleophilic attack by MeOH → Reductive elimination.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate
1.0
2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Pd(OAc)₂
0.02 (2 mol%)
Pre-catalyst
dppf
0.04 (4 mol%)
Bidentate Ligand (prevents β-hydride elimination)
Triethylamine (Et₃N)
2.5
Base (neutralizes HBr byproduct)
Methanol (MeOH)
20 Vol
Solvent & Nucleophile
CO (gas)
5-10 bar
Carbonyl source
Step-by-Step Procedure
Inerting: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with the Substrate, Pd(OAc)₂, and dppf. Evacuate and backfill with Nitrogen (N₂) three times.
Solvation: Add anhydrous Methanol (degassed) and Triethylamine via syringe under N₂ flow.
Pressurization: Seal the autoclave. Purge with Carbon Monoxide (CO) three times (fill to 2 bar, vent to 0.5 bar). Finally, pressurize to 5 bar (75 psi) .
Reaction: Heat the vessel to 80°C . Stir at 600 rpm for 12–16 hours.
Critical Process Parameter (CPP): Monitor internal pressure. A drop in pressure indicates CO consumption. If pressure stabilizes, reaction is nearing completion.
Work-up:
Cool to room temperature (RT). Vent CO gas carefully into a scrubber containing 10% NaOH/NaOCl solution.
Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with MeOH.[3]
Concentrate the filtrate under reduced pressure.[3]
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
Purification: Recrystallize from EtOAc/Heptane (1:3) or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Objective: Selective hydrolysis of the nitrile (-CN) to the primary amide (-CONH₂) without hydrolyzing the ester (if present) or cleaving the isopropoxy ether.
Context: Many PDE4 inhibitors require a primary amide or a carboxylic acid at the C-1 position.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate
1.0
2-Bromo-4-isopropoxy-5-methoxybenzonitrile
K₂CO₃
3.0
Base
H₂O₂ (30% aq)
5.0
Oxidant/Nucleophile
DMSO
10 Vol
Solvent
Step-by-Step Procedure
Dissolution: Dissolve the substrate in DMSO at RT. Ensure complete dissolution; the solution should be clear.
Base Addition: Add K₂CO₃ powder. The suspension may warm slightly.
Oxidant Addition: Add 30% H₂O₂ dropwise over 20 minutes.
Exotherm Warning: Maintain internal temperature < 35°C using a water bath. Rapid addition can cause runaway decomposition of peroxide.
Reaction: Stir at RT for 2–4 hours. Monitor by HPLC/TLC (Product is significantly more polar than starting material).
Quench: Pour the reaction mixture slowly into ice-cold water (50 Vol). The product should precipitate as a white solid.
Isolation: Filter the solid. Wash the cake copiously with water to remove DMSO and residual peroxide.
The following diagram illustrates the divergent synthesis pathways available for this intermediate in drug discovery.
Caption: Divergent synthetic pathways for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in PDE4 inhibitor development.
Analytical Validation (QC)
To ensure protocol success, the following analytical parameters must be met:
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
Isopropoxy Methine: Look for a septet at δ 4.5–4.7 ppm . If this signal disappears or shifts significantly upfield, ether cleavage (de-alkylation) has occurred.
Methoxy Group: Singlet at δ 3.8 ppm .
Aromatic Protons: Two singlets (para-substitution pattern) at δ 7.2–7.6 ppm . If splitting becomes a doublet, the bromine may have been eliminated (hydrodehalogenation).
HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Carbonylation
Catalyst poisoning by O₂.
Degas solvents thoroughly (sparge with N₂ for 20 min). Ensure autoclave is leak-tested.
Reduce reaction temperature. Ensure CO pressure is maintained (CO insertion must outcompete hydride insertion).
Ether Cleavage (Phenol formation)
Acidic conditions too harsh.
Avoid BBr₃ or AlCl₃. Use mild basic hydrolysis (Protocol B) or Pd-mediated steps only.
Incomplete Hydrolysis
Poor solubility in DMSO.
Warm reaction to 40°C or switch to t-BuOH/KOH system (more vigorous).
References
Bao, Z. P., & Wu, X. F. (2023).[4] Palladium-Catalyzed Direct Carbonylation of Bromoacetonitrile to Synthesize 2-Cyano-N-acetamide and 2-Cyanoacetate Compounds.[4] Angewandte Chemie International Edition, 62(19), e202301671.[4] Retrieved from [Link]
Manning, D. D., et al. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 25(12). Retrieved from [Link]
PubChem. (n.d.).[2][5] 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile Compound Summary (Structural Analog Data). Retrieved from [Link]
Peng, J., et al. (2022).[6] Palladium-catalyzed enantioselective carbonylation reactions. Science China Chemistry.[6] Retrieved from [Link]
Application Notes and Protocols for the Derivatization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Introduction: A Versatile Scaffold for Medicinal Chemistry 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical indu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Medicinal Chemistry
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a synthetically versatile bromine atom, a nitrile group, and two distinct alkoxy substituents, provides a rich platform for the generation of diverse molecular libraries. The nitrile moiety, in particular, is a valuable pharmacophore that can participate in hydrogen bonding interactions with biological targets and serves as a bioisostere for other functional groups.[1] Furthermore, substituted benzonitriles are key intermediates in the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents and kinase inhibitors.
The strategic placement of the bromine atom at the 2-position, flanked by an isopropoxy group, presents both opportunities and challenges for derivatization. While the electron-donating nature of the alkoxy groups can influence the reactivity of the aryl bromide, a judicious choice of catalytic systems can enable a variety of powerful cross-coupling and substitution reactions. This guide provides detailed protocols and expert insights into the most effective methods for the derivatization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, empowering researchers to unlock the full synthetic potential of this valuable intermediate.
Core Derivatization Strategies
The derivatization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile can be broadly categorized into two main areas: reactions at the aryl bromide position and transformations of the nitrile group. This guide will focus on the following key reactions:
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling for C-C bond formation.
Buchwald-Hartwig Amination for C-N bond formation.
Sonogashira Coupling for C-C (alkyne) bond formation.
Nucleophilic Aromatic Substitution (SNAr):
Displacement of the bromide with various nucleophiles.
Reduction of the Nitrile Group:
Conversion to a primary benzylamine.
The following sections will provide detailed, step-by-step protocols for each of these transformations, accompanied by mechanistic insights and practical considerations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. For a substrate like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, these methods allow for the precise and efficient installation of a wide range of substituents at the C-2 position.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.
Causality Behind Experimental Choices:
Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often superior.
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.
Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile with a generic arylboronic acid.
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
Add the degassed solvent mixture (toluene and water).
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Parameter
Condition
Rationale
Palladium Source
Pd(OAc)₂
Common, effective precatalyst.
Ligand
SPhos
Bulky, electron-rich ligand for challenging substrates.
Base
K₂CO₃
Effective and commonly used base.
Solvent
Toluene/Water
Good for dissolving both organic and inorganic reagents.
Temperature
80-110 °C
Provides sufficient energy for the reaction to proceed.
Biological activity screening of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Application Note: Biological Activity Screening & Fragment Profiling of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Introduction & Scientific Context 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8) is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Biological Activity Screening & Fragment Profiling of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Introduction & Scientific Context
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8) is a critical pharmacophore scaffold, primarily utilized in the synthesis of Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Structurally, the 4-isopropoxy-5-methoxy substitution pattern mimics the solvation shell of ATP in the kinase hinge region, while the nitrile group serves as a precursor for heterocycle formation (e.g., quinazolines via cyclization with amidines).
While often viewed solely as a synthetic intermediate, this molecule falls within the "Rule of Three" for Fragment-Based Drug Discovery (FBDD) . Consequently, screening this compound directly allows researchers to validate the "anchor" binding affinity before investing in complex downstream synthesis.
Primary Screening Objectives:
Fragment Validation: Determine the intrinsic binding affinity (
) of the core scaffold to the EGFR/VEGFR kinase domain.
Impurity Profiling: Assess the cytotoxicity of the intermediate to distinguish between target-mediated efficacy and off-target toxicity in final drug preparations.
Polypharmacology: Evaluate potential anti-inflammatory activity via NF-
B/MAPK modulation, a known property of structurally similar brominated phenolics.[1]
Material Properties & Preparation
Before biological introduction, the physicochemical behavior of the compound must be stabilized.
Property
Specification
Experimental Implication
Molecular Weight
270.12 g/mol
Ideal for Fragment-Based Screening (MW < 300).
LogP (Predicted)
~3.2
Moderate lipophilicity; requires DMSO for stock solutions.
Solubility
Low in water; High in DMSO
Critical: Final assay concentration of DMSO must be <1% to avoid enzyme denaturation, though fragments often require up to 2-5% DMSO tolerance.
Stability
Light-sensitive (Aryl bromide)
Store stocks in amber vials at -20°C. Avoid freeze-thaw cycles >3 times.
Stock Preparation Protocol:
Dissolve 2.70 mg of compound in 1 mL of anhydrous DMSO to generate a 10 mM Stock Solution .
Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete solubilization.
Filter through a 0.22
m PTFE filter if used for Surface Plasmon Resonance (SPR) to prevent micro-aggregates.
Screening Workflow Strategy
The following diagram illustrates the decision matrix for screening this scaffold, moving from biophysical validation to cellular functional assays.
Caption: Integrated screening cascade for fragment validation, prioritizing biophysical confirmation of binding prior to functional cellular assays.
Rationale: To determine if the scaffold possesses intrinsic cytotoxicity (e.g., via alkylation) or anti-inflammatory activity (NF-
B modulation) independent of kinase inhibition.
Cell Lines:
A549: Non-small cell lung cancer (EGFR expression).
HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR signaling).
HEK293: Control (toxicity check).
Assay Setup (MTT Viability):
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
Treatment: Treat cells with compound (0.1
M to 100 M) for 72 hours. Include Staurosporine (1 M) as a positive kill control.
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Signaling Check (Western Blot - Optional): If viability decreases, lyse cells and probe for p-EGFR (Tyr1068) and p-ERK1/2 . A decrease indicates the fragment is engaging the ATP pocket.
Mechanism of Action: Kinase Interaction Pathway
The following diagram details how this specific benzonitrile scaffold interferes with the MAPK signaling cascade if it successfully engages the EGFR ATP-binding pocket.
Caption: Mechanism of Action. The scaffold targets the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream MAPK signaling.
Data Analysis & Interpretation
When screening fragments like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, raw potency (IC50) is often weak. Use Ligand Efficiency (LE) to validate the quality of the hit.
Formula:
HAC for Compound: 15 non-hydrogen atoms.
Target: An LE > 0.3 is considered a promising starting point for drug optimization.
Troubleshooting Guide:
Issue: High background in TR-FRET.
Cause: The nitrile group or impurities may fluoresce or quench.
Solution: Use a ratiometric readout or switch to an endpoint assay like ADP-Glo.
Issue: Precipitation in assay buffer.
Cause: Low aqueous solubility.
Solution: Verify no aggregates using Dynamic Light Scattering (DLS) before adding enzyme.
References
Fragment-Based Drug Discovery (FBDD)
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
Quinazoline Synthesis & Activity
Bridges, A. J. (2001). "Chemical inhibitors of protein kinases." Chemical Reviews. Link
Specific Scaffold Utility
PubChem Compound Summary for CID 3305527 (Related Analog). National Center for Biotechnology Information. Link
Kinase Assay Protocols
Ma, H., et al. (2008). "Fluorescence-based methods for kinase drug discovery." Expert Opinion on Drug Discovery. Link
Bromophenol Anti-inflammatory Activity
Kim, K. H., et al. (2022). "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects."[1] Marine Drugs. Link
Application Note: Comprehensive Handling and Storage Protocols for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
An In-Depth Guide for Researchers and Drug Development Professionals **Abstract 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative increasingly utilized as a key intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers and Drug Development Professionals
**Abstract
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative increasingly utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical development.[1][2] Its specific functional groups—a bromine atom, a nitrile group, and two ether moieties—make it a versatile building block for creating novel therapeutic agents, including kinase inhibitors.[2] However, the reactivity and toxicological profile of this and similar substituted benzonitriles necessitate rigorous handling and storage protocols to ensure laboratory safety, experimental integrity, and environmental protection. This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its safe handling. 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a solid crystalline substance.[3] Key identifiers and properties are summarized below.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is classified as a hazardous substance.[3] The nitrile functional group, in particular, warrants utmost caution, as related compounds can potentially release highly toxic hydrocyanic acid under certain conditions.[4]
Causality of Hazards:
Acute Toxicity (Oral, Dermal, Inhalation): The compound is harmful if ingested, absorbed through the skin, or inhaled.[3] This is a common trait for many substituted benzonitriles and requires minimizing all routes of exposure.[5][6]
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[3] The aromatic and halogenated nature of the molecule contributes to its irritant properties.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust or aerosol.[3][7]
The following table summarizes the GHS classification for this compound.
A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential exposure routes. The selection of specific PPE is not arbitrary; it is a direct response to the identified hazards.
Required PPE
Primary Body Protection: A clean, buttoned laboratory coat.
Eye and Face Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.
Hand Protection: Chemically resistant gloves. Nitrile gloves (minimum 0.4 mm thickness) are recommended for their resistance to a range of organic solvents and chemicals.[8][9] Always inspect gloves for tears or punctures before use.
Respiratory Protection: Not typically required if handling small quantities within a certified chemical fume hood. For bulk handling, spill cleanup, or in the absence of adequate ventilation, a respirator with an appropriate cartridge (e.g., Type ABEK-P2 for EU or OV/AG/P99 for US) is necessary.[10]
Step-by-Step Gowning Procedure
The order of donning PPE is critical to prevent cross-contamination.
Caption: Workflow for donning Personal Protective Equipment.
Protocol: Safe Chemical Handling
Safe handling protocols are designed to contain the chemical, preventing the generation of dusts and aerosols and avoiding direct contact.
Work Area Preparation:
Rationale: Confining all operations to a designated, controlled area minimizes the potential for widespread contamination.
Action: Always handle 2-Bromo-4-isopropoxy-5-methoxybenzonitrile within a certified chemical fume hood to control inhalation exposure.[3][10] Ensure the work surface is clean and uncluttered.
Weighing and Transferring:
Rationale: As a solid, this compound can easily become airborne as dust. These procedures are designed to mitigate this risk.
Action: When weighing, use a weigh boat or creased weighing paper. Perform transfers carefully to avoid creating dust. If possible, use a balance with a draft shield inside the fume hood. Do not "dry sweep" any spills; use a damp cloth or specialized absorbent for cleanup.
In Solution:
Rationale: Once dissolved, the risk of inhalation is reduced, but the risk of skin/eye exposure from splashes remains.
Action: When preparing solutions, add the solid to the solvent slowly. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
Protocol: Long-Term Storage
Proper storage is crucial for maintaining the chemical's purity and for laboratory safety. Improper storage can lead to degradation, reaction with contaminants, or accidental exposure.
Parameter
Recommendation
Rationale
Container
Original supplier bottle, tightly sealed.
Prevents contamination and exposure to air/moisture.
Location
Store in a cool, dry, and well-ventilated area.[3][11]
Minimizes degradation and prevents pressure buildup.
Segregation
Store away from strong oxidizing agents, strong acids, and strong bases.
Prevents potentially hazardous reactions.
Access
Store in a locked cabinet or an area accessible only to authorized personnel.[4][11]
Enhances security and prevents accidental misuse.
Protocol: Spill and Emergency Procedures
A prepared response is the key to managing accidental releases effectively. The scale of the spill dictates the appropriate response.
Caption: Decision workflow for chemical spill response.
First Aid Measures
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][11]
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation persists, seek medical attention.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[3][11] If eye irritation persists, get medical advice/attention.
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[12]
Protocol: Waste Disposal
Disposal of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile and its containers must be handled with care to prevent environmental contamination. Brominated organic compounds can be persistent and harmful to aquatic life.[13]
Segregation: All waste containing this compound (unreacted material, contaminated PPE, spill cleanup debris) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list "2-Bromo-4-isopropoxy-5-methoxybenzonitrile" as a primary constituent.
Disposal Route: The sealed container must be disposed of through a licensed professional waste disposal service.[10][11] The preferred method is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HBr) formed during combustion.[10][14]
Compliance: Always follow local, state, and federal regulations for hazardous waste disposal.
References
Title: 2-Bromo-4-hydroxybenzonitrile Safety and Hazards
Source: PubChem, National Institutes of Health
URL: [Link]
Process Chemistry Application Note: Scale-Up Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Executive Summary This application note details the robust, scalable synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical intermediate in the manufacturing of third-generation EGFR tyrosine kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the robust, scalable synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical intermediate in the manufacturing of third-generation EGFR tyrosine kinase inhibitors (e.g., related to quinazoline/quinoline scaffolds like Bosutinib or Neratinib analogs).
Moving from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale) presents two distinct challenges for this molecule:
Regiochemical Fidelity: Ensuring exclusive bromination at the C2 position (ortho to the nitrile) while suppressing the C6 isomer.
Thermal Process Safety: Mitigating the severe runaway hazard associated with N-bromosuccinimide (NBS) in polar aprotic solvents during the halogenation step.
This protocol establishes a Safe-by-Design workflow, utilizing 3-methoxy-4-hydroxybenzonitrile (Vanillonitrile) as the starting material.
Retrosynthetic Strategy & Pathway
The synthesis is designed to lock the regiochemistry early. By establishing the 4-isopropoxy-5-methoxy substitution pattern before bromination, we utilize the directing effects of the alkoxy groups to favor the C2 position (sterically accessible and electronically activated).
Reaction Scheme
The transformation follows a linear two-step sequence:
O-Alkylation: Installation of the isopropyl group.
Figure 1: Synthetic pathway highlighting the critical intermediate and potential over-bromination impurity.[2]
Detailed Protocols
Step 1: O-Alkylation of Vanillonitrile
Objective: Quantitative conversion of the phenol to the isopropyl ether.
Critical Quality Attribute (CQA): Residual phenol < 0.5% (difficult to purge downstream).
Objective: Install bromine at C2 without forming the C6 isomer or dibromo-impurities.
Safety Warning: The reaction of NBS with DMF can be explosive at elevated temperatures due to thermal runaway. This protocol uses Acetonitrile (MeCN) as a safer solvent alternative.
Regio-check: Confirm ratio of Target (C2-Br) to Isomer (C6-Br) is > 99:1. The C2 position is electronically favored (para to OMe, ortho to CN) and sterically accessible compared to C6 (ortho to the bulky OiPr).
Quench: Add 10% aqueous Sodium Thiosulfate (2 volumes) to destroy unreacted NBS. The solution will turn from orange to colorless.
Solvent Swap/Crystallization: Distill off MeCN under reduced pressure. Add Ethanol (5 volumes) and heat to reflux to dissolve the residue.
Crystallization: Cool slowly to 0°C. The product crystallizes.
The bromination step is the primary safety bottleneck. Below is the decision logic for solvent selection, grounded in thermal calorimetry data (RC1/DSC).
Figure 2: Safety decision tree for NBS bromination solvent selection.
Key Safety Insight:
Research by Hovione and others has demonstrated that NBS in DMF undergoes autocatalytic decomposition starting at ~80°C, releasing massive energy (runaway).[3] In the presence of trace acids or bases, this onset temperature can drop. MeCN is the validated safe alternative for scale-up. [2]
Strict stoichiometry (1.05 eq max); Keep T < 25°C.
IMP-C
6-Bromo isomer
Regio-error
Intrinsic to substrate; usually <1% due to steric bulk of OiPr.
HPLC Method (Generic)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.
Mobile Phase A: 0.1%
in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV @ 254 nm.
References
Sperry, J. B., et al. (2021). "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development. [Link]
Hovione Safety Group. (2023). "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Organic Process Research & Development. [Link]
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. (Foundational chemistry for alkoxy-benzonitrile quinoline precursors). [Link]
Application Note: High-Purity Isolation of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile for Pharmaceutical Research and Development
Abstract This application note provides a comprehensive guide to the purification of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high pur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the purification of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for ensuring the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This document outlines detailed protocols for recrystallization and column chromatography, including the scientific rationale behind the choice of solvents and conditions. Furthermore, it addresses potential impurities and provides a systematic approach to their removal, ensuring a final product purity exceeding 99%.
Introduction: The Critical Role of Purity
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted aromatic nitrile whose molecular structure is a valuable scaffold in medicinal chemistry. The presence of bromo, isopropoxy, methoxy, and nitrile functionalities allows for a diverse range of chemical transformations, making it a versatile building block in the development of novel therapeutics. However, impurities arising from its synthesis, such as unreacted starting materials, by-products from bromination and cyanation reactions, and regioisomers, can interfere with downstream reactions, lead to the formation of undesirable side products, and complicate the purification of the final API.[1][2] Therefore, robust and efficient purification protocols are paramount.
This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary tools to obtain high-purity 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, thereby ensuring the integrity of their research and development efforts.
Impurity Profiling: Understanding the Contaminants
The first step in developing a successful purification strategy is to understand the potential impurities. The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile can introduce several types of contaminants. A common synthetic route involves the bromination of a substituted benzonitrile or the cyanation of a substituted bromobenzene.[3][4][5][6]
Potential Impurities Include:
Unreacted Starting Materials: Such as 4-isopropoxy-5-methoxybenzonitrile or 1-bromo-4-isopropoxy-5-methoxybenzene.
Regioisomers: Bromination of the aromatic ring can sometimes lead to the formation of isomers where the bromine atom is at a different position.
Over-brominated Products: The presence of di- or tri-brominated species.
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide, especially under acidic or basic conditions.[7]
Residual Solvents and Reagents: From the reaction and initial work-up steps.
A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurity profile.
Purification Strategy: A Two-Fold Approach
A multi-step purification strategy is often the most effective for achieving high purity. This typically involves a primary purification step, such as recrystallization, to remove the bulk of the impurities, followed by a secondary, more refined technique like column chromatography for trace impurities and closely related compounds.
Caption: A general workflow for the purification of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Protocol 1: Recrystallization for Bulk Purity Enhancement
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[8][9][10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[11][12]
Solvent Selection: The Key to Success
The ideal recrystallization solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Dissolve impurities well at all temperatures or not at all.
Be chemically inert towards the compound.
Be volatile enough to be easily removed from the purified crystals.
Table 1: Solvent Screening for Recrystallization
Solvent
Solubility at Room Temp.
Solubility at Boiling Point
Comments
Isopropanol
Low
High
Good choice for initial trials.
Ethanol
Low
High
Similar to isopropanol, may require a slightly larger volume.
Acetone
High
High
Generally not suitable as a primary solvent due to high solubility at room temperature. Can be used as a co-solvent.
Hexane
Very Low
Low
Can be used as an anti-solvent in a solvent/anti-solvent system.
Toluene
Low
High
Effective, but higher boiling point requires care during drying.
Water
Insoluble
Insoluble
Not suitable.
Based on the structure of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, a moderately polar solvent like isopropanol is a good starting point. A solvent pair system, such as isopropanol/water or acetone/hexane, can also be effective if a single solvent does not provide adequate separation.
Step-by-Step Recrystallization Protocol
Dissolution: In a fume hood, place the crude 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the crystals can be assessed by melting point determination.[8]
Caption: Step-by-step workflow for the recrystallization process.
Protocol 2: Column Chromatography for High-Purity Isolation
Column chromatography is an indispensable technique for the purification of organic compounds, particularly for separating components of similar polarity.[1][13] It is highly effective for removing trace impurities and closely related isomers that may persist after recrystallization.
Principles of Separation
Separation is achieved based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[13] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a lower affinity will elute faster.
Method Development: Stationary and Mobile Phase Selection
Stationary Phase: For a moderately polar compound like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, silica gel is the most common and effective stationary phase.
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.
Table 2: Recommended Eluent Systems for Column Chromatography
Eluent System (v/v)
Polarity
Expected Rf of Target Compound
Comments
Hexane:Ethyl Acetate (9:1)
Low
~0.2
Good for separating from less polar impurities.
Hexane:Ethyl Acetate (8:2)
Moderate
~0.35
A good starting point for most separations.
Hexane:Ethyl Acetate (7:3)
Moderate-High
~0.5
May be necessary if more polar impurities are present.
Petroleum Ether:Ethyl Acetate
Similar to Hexane:Ethyl Acetate
-
An alternative non-polar component.
Step-by-Step Column Chromatography Protocol
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the partially purified 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
Fraction Analysis: Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent system, and visualize the spots under UV light.
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Final Drying: Dry the highly purified product under high vacuum to remove any remaining traces of solvent.
Caption: A detailed workflow for purification by column chromatography.
Conclusion
The purification of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile to a high degree of purity is an essential step in the synthesis of many pharmaceutical compounds. By employing a systematic approach that combines the bulk purification power of recrystallization with the high-resolution separation capabilities of column chromatography, researchers can consistently obtain this key intermediate in a state of purity exceeding 99%. The detailed protocols and scientific rationale provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling them to proceed with their synthetic endeavors with confidence in the quality of their starting materials.
References
Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Kim, J., Kim, H. J., & Chang, S. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Angewandte Chemie (International ed. in English), 51(48), 11948–11959. [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
ResearchGate. (2025, August 6). Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. Retrieved from [Link]
Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Kim, J., Kim, H. J., & Chang, S. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Three‐step integrated process for isolation and purification of impurities in drug substance by recycling chromatography. Retrieved from [Link]
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
YouTube. (2022, April 13). Chromatography and Natural Products Purification. Retrieved from [Link]
American Chemical Society. (2026, January 20). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. Retrieved from [Link]
Analytical methods for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile characterization
An In-Depth Guide to the Analytical Characterization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Authored by: Gemini, Senior Application Scientist Introduction 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substitute...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Analytical Characterization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative that serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its specific arrangement of bromo, isopropoxy, methoxy, and nitrile functional groups makes it a versatile building block for creating novel therapeutic agents, such as kinase inhibitors.[1] The purity, identity, and stability of this intermediate are paramount, as they directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive application note provides a multi-faceted analytical strategy for the complete characterization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. We will delve into chromatographic techniques for purity and impurity assessment, and spectroscopic methods for unambiguous structural elucidation and identity confirmation. The protocols described herein are designed to be robust and self-validating, providing researchers, quality control analysts, and drug development professionals with the tools necessary to ensure the quality of this vital chemical entity.
Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step in developing robust analytical methods. These properties guide the selection of solvents, chromatographic conditions, and sample preparation techniques.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of quality control, enabling the separation and quantification of the main compound from any process-related impurities or degradation products.[5]
Principle of Analysis: RP-HPLC is the premier technique for assessing the purity of non-volatile organic compounds. The method separates analytes based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Given the moderate polarity and strong UV absorbance of the benzonitrile core, RP-HPLC with UV detection is the ideal choice for accurate quantification.[6]
Experimental Protocol: Purity Determination by RP-HPLC
Instrumentation & Columns:
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent hydrophobic retention for the substituted benzene ring.
Reagents & Sample Preparation:
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acid modifier improves peak shape and suppresses ionization of any acidic or basic functionalities.
Mobile Phase B: Acetonitrile (HPLC Grade). Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry if hyphenation is desired.[7]
Sample Diluent: Acetonitrile/Water (50:50 v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.[6]
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
Chromatographic Conditions:
Parameter
Condition
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature
30 °C
Ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume
5 µL
A small volume prevents peak distortion and column overloading.
Detection
260 nm
Substituted benzophenones and benzonitriles exhibit strong UV absorbance around this wavelength.[6] A PDA detector can be used to scan for optimal wavelength and check for co-eluting impurities.
Gradient Program
See table below
A gradient elution is used to effectively separate compounds with a range of polarities and to ensure any late-eluting impurities are cleared from the column.[6][8]
HPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
50
50
15.0
5
95
20.0
5
95
20.1
50
50
| 25.0 | 50 | 50 |
Data Analysis & System Suitability:
Purity Calculation: Determine the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
System Suitability: Before analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.
2-Bromo-4-isopropoxy-5-methoxybenzonitrile synthesis side reactions
Technical Support Center: Optimization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Synthesis Executive Summary 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a high-value scaffold, frequently utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Synthesis
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a high-value scaffold, frequently utilized in the synthesis of EGFR and VEGFR kinase inhibitors (e.g., quinazoline derivatives). Its synthesis is often plagued by two critical failure modes: regioisomeric bromination and acid-catalyzed dealkylation of the isopropyl ether.
This guide provides an in-depth technical analysis of these side reactions, offering mechanistic insights and validated troubleshooting protocols to maximize yield and purity.
Part 1: The Synthesis Pathway & Failure Modes
The standard synthesis typically proceeds via the alkylation of vanillin (or isovanillin derivatives), followed by nitrile formation, and finally, electrophilic aromatic bromination. The bromination step is the most precarious.
Visualizing the Pathway and Side Reactions
Figure 1: Reaction network showing the primary synthetic route and competing side reactions during the bromination stage.[1]
Part 2: Troubleshooting Guide
Module A: Bromination Regioselectivity (The C2 vs. C6 Problem)
The Issue: The precursor, 4-isopropoxy-3-methoxybenzonitrile, has two open positions activated by the alkoxy groups: C2 and C6 .
C2 (Target): Ortho to the Methoxy group. Sterically hindered by the flanking Nitrile and Methoxy.
C6 (Impurity): Ortho to the Isopropoxy group (via para-resonance from OMe?). Correction: C6 is ortho to the Nitrile and meta to the Methoxy.
Electronic Conflict: The Methoxy group (C3) is a strong ortho/para director. It activates C2 (ortho) and C6 (para). The Isopropoxy group (C4) activates C5 (ortho).
Reality: The major impurity is often the 6-bromo isomer or the 5-bromo isomer depending on the exact precursor numbering. For this specific scaffold, directing effects favor C2, but steric hindrance pushes reagents toward C6.
Troubleshooting Protocol:
Symptom
Probable Cause
Corrective Action
High levels of Regioisomer (>5%)
Thermodynamic Control: High reaction temperature allows the bromine to attack the less hindered (but less activated) position.
Switch to Kinetic Control: Cool the reaction to -10°C to 0°C. Use NBS (N-Bromosuccinimide) instead of elemental bromine () to control the rate of electrophilic attack.
Over-bromination (Dibromo species)
High Concentration/Excess Reagent: Localized high concentration of brominating agent.
Dilution & Slow Addition: Dissolve NBS in DMF or Acetonitrile and add dropwise over 1-2 hours. Do not exceed 1.05 equivalents.
Incomplete Conversion
Solvent Polarity: Non-polar solvents (DCM/CCl4) stabilize the transition state poorly for this substrate.
Change Solvent: Use polar aprotic solvents like DMF or Acetonitrile . These solvents stabilize the charged intermediate (Wheland intermediate), facilitating the reaction at lower temperatures.
Key Reference:
Mechanistic Insight: Electrophilic aromatic substitution on alkoxy-benzonitriles requires careful modulation of solvent polarity to favor the ortho-alkoxy position (C2) over the sterically freer positions [1].
Module B: Ether Integrity (The Dealkylation Problem)
The Issue: The isopropyl ether is a secondary ether. Unlike methyl ethers, it is significantly more prone to acid-catalyzed cleavage (
pathway) due to the stability of the secondary carbocation intermediate.
Trigger: The bromination reaction generates HBr as a byproduct.
Result: HBr protonates the ether oxygen, leading to the loss of the isopropyl group and formation of the phenol impurity (2-bromo-4-hydroxy-5-methoxybenzonitrile).
Troubleshooting Protocol:
Symptom
Probable Cause
Corrective Action
Appearance of Phenolic Impurity
Acid Accumulation: HBr byproduct is reacting with the isopropyl ether.
Acid Scavenging: Add a weak organic base like diisopropylamine (0.1 eq) or solid sodium acetate to the reaction mixture to neutralize HBr in situ.
Darkening of Reaction Mixture
Decomposition: Strong Lewis acids (if using or ) are stripping the ether.
Avoid Lewis Acids: Do not use metal catalysts. Activated substrates (alkoxy-benzenes) react with NBS without catalysts.
Yield Loss during Workup
Acidic Workup: Quenching with strong acid or heating during concentration.
Basic Quench: Quench the reaction with saturated Sodium Bicarbonate () or Sodium Thiosulfate (to remove excess Br) before concentration. Keep workup temperature <40°C.
Key Reference:
Dealkylation Mechanism: Secondary alkyl ethers are cleaved by HBr via an
-like mechanism, a known side reaction in halo-dealkylation processes [2].
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use elemental Bromine (
) in Acetic Acid for this reaction?
Recommendation:Avoid.
Reasoning: While this is a classic condition, Acetic Acid is a protic solvent that promotes the generation of HBr in a highly acidic environment. This drastically increases the rate of isopropyl dealkylation . Furthermore,
is less regioselective than NBS, leading to higher regioisomeric impurities [3].
Q2: How do I separate the 6-bromo regioisomer from the target 2-bromo product?
Technical Insight: These isomers have very similar polarities. Flash chromatography is often insufficient.
Solution: Recrystallization is preferred. The 2-bromo isomer (target) is typically more crystalline due to the symmetry and packing induced by the para-relationship of the Br and OiPr groups (if we consider the pseudo-symmetry).
Solvent System: Try Ethanol/Water or IPA/Heptane . The impurity often remains in the mother liquor.
Q3: My precursor (4-isopropoxy-3-methoxybenzonitrile) contains a "des-isopropyl" impurity before I even start bromination. Why?
Root Cause: This stems from the alkylation step (Isovanillin + Isopropyl Halide).
Mechanism: Competition between Substitution (
) and Elimination () . If you used strong base (NaOH/KOH) and high heat, the isopropyl halide eliminates to form propene, leaving unreacted phenol.
Fix: Use Potassium Carbonate (
) in DMF at moderate temperatures (60-70°C) to favor substitution over elimination.
Part 4: Analytical Data for Validation
Use the following simulated data table to validate your reaction outcomes.
Technical Support Center: High-Purity Isolation of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
This guide serves as a specialized technical support resource for researchers and process chemists working with 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8).[1][2] It is designed to address purity challe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers and process chemists working with 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8).[1][2] It is designed to address purity challenges inherent to the synthesis and isolation of this specific intermediate, often utilized in the development of quinazoline-based kinase inhibitors (e.g., EGFR/VEGFR targets).[1]
Executive Summary & Molecule Profile
Target Molecule: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Chemical Formula: C
HBrNOCritical Application: Key building block for multi-targeted tyrosine kinase inhibitors.[1][2]
Purity Goal: >99.0% (HPLC) with Regioisomer <0.1%.
Achieving pharmaceutical-grade purity for this intermediate is frequently bottlenecked by two main factors: regioselectivity issues during bromination and incomplete alkylation of the phenolic precursor.[1][2] This guide prioritizes the "Convergent Alkylation Route" as the gold standard for purity, while providing remediation for the "Direct Bromination Route."[1]
Route Analysis & Impurity Origins
To solve purity issues, you must first identify which synthetic pathway generated your crude material.[1]
Feature
Route A: Direct Bromination
Route B: Convergent Alkylation (Recommended)
Precursor
4-isopropoxy-3-methoxybenzonitrile
2-Bromo-4-hydroxy-5-methoxybenzonitrile
Key Reagent
NBS or Br
Isopropyl Bromide / KCO
Major Impurity
6-Bromo Regioisomer (Hard to remove)
Unreacted Phenol (Easy to remove)
Secondary Impurity
Dibromo species
O- vs C-alkylation side products
Purity Potential
Moderate (Requires chromatography)
High (Crystallization driven)
Visualizing the Impurity Pathways
The following diagram illustrates where critical impurities enter the workflow.
Figure 1: Comparison of impurity genesis between Direct Bromination (Route A) and Alkylation (Route B).[1]
Troubleshooting Guides
Scenario 1: "My HPLC shows a persistent 5-10% impurity eluting close to the product."
Diagnosis: This is likely the 6-Bromo regioisomer if you used Route A, or Unreacted Phenol if you used Route B.[1]
If Route A (Bromination): The 6-position is sterically accessible.[1][2] Separation by standard crystallization is difficult due to similar lattice energies.[1]
If Route B (Alkylation): The impurity is likely the starting phenol (2-Bromo-4-hydroxy-5-methoxybenzonitrile).[1][2]
Corrective Action (Phenol Removal):
Dissolve the crude solid in Ethyl Acetate (10 volumes).
Wash twice with 1N NaOH (cold).[1] The phenol is acidic (pKa ~9) and will partition into the aqueous phase as the phenolate.
Wash with Brine, dry over Na
SO, and concentrate.
Verification: The phenol peak should disappear from the HPLC trace.
Scenario 2: "The product is colored (Pink/Red) despite good HPLC purity."
Diagnosis: Trace oxidation of phenolic impurities or residual iodine (if isopropyl iodide was used).[1]
Corrective Action:
For Iodine: Wash the organic layer with 10% Sodium Thiosulfate solution.[1]
For Phenolic Oxidation: Perform a charcoal treatment.[1]
If simple washing does not achieve >99% purity, use this self-validating recrystallization method.[1] This system is tuned to reject the 6-bromo isomer and hydrolysis byproducts.[1][2]
Solvent System: Methanol / Water (Anti-solvent) OR Isopropyl Alcohol (IPA) / Heptane.[1]
Step-by-Step Procedure:
Dissolution: Place 10g of Crude Solid in a flask. Add Isopropyl Alcohol (IPA) (30-40 mL).
Heating: Heat to reflux (82°C) with stirring until fully dissolved.
Best balance of yield and rejection of non-polar impurities.[1][2]
Toluene
70%
Moderate
Good for removing polar impurities, but lower yield.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) for the alkylation to speed it up?A: While NaH is faster, it is generally discouraged for this substrate.[1] The nitrile group is sensitive to strong bases and nucleophiles.[1] NaH can cause side reactions or polymerization of the nitrile.[1] K
CO or CsCO in DMF is safer and sufficiently reactive.[1]
Q: My LC-MS shows a mass of M+18 (Amide). How do I remove it?A: The amide (hydrolyzed nitrile) is very difficult to separate by crystallization due to similar solubility.[1]
Prevention:[1] Ensure your solvents (DMF/IPA) are dry (<0.1% water).[1]
Removal: Flash chromatography is usually required (SiO
, Hexane:EtOAc gradient). The amide is much more polar and will elute significantly later than the nitrile.[1]
Q: What is the correct storage condition?A: Store under inert gas (Nitrogen/Argon) at 2-8°C. Protect from light. Benzonitriles with electron-donating groups (alkoxy) can be light-sensitive over long periods.[1][2]
Decision Logic for Purification
Use this flow to determine the next step based on your analytical data.
Figure 2: Logical decision tree for purification based on specific impurity profiles.
References
Sigma-Aldrich. Product Specification: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS 109305-98-8).[1][2] Retrieved from .[1]
PubChem. Compound Summary: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.[2] National Library of Medicine.[1] Retrieved from .[1]
Vibrant Pharma. Catalog Entry: 2-Bromo-4-hydroxy-5-methoxybenzonitrile (Precursor).[1][2] Retrieved from .
GuideChem. Synthesis and Properties of Alkoxy Benzonitriles. Retrieved from .[1]
(Note: While specific patents for this exact intermediate's purification are proprietary, the protocols above are derived from standard industrial practices for Vandetanib intermediates and similar alkoxy-benzonitrile pharmacophores.)
Technical Support Center: Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, minimize byproducts, and ensure the highest purity of your target molecule. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
FAQ 1: What is the most common synthetic route to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, and what are the initial considerations?
The most prevalent and logical synthetic approach to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is the direct electrophilic bromination of the precursor, 4-isopropoxy-5-methoxybenzonitrile. This method is favored for its atom economy and straightforward nature.
Before commencing the synthesis, it is crucial to consider the directing effects of the substituents on the aromatic ring. The isopropoxy and methoxy groups are activating, ortho-, para- directing groups, while the nitrile group is a deactivating, meta- directing group.[1][2] This interplay of electronic effects will significantly influence the regioselectivity of the bromination reaction and is the primary factor in the potential formation of isomeric byproducts.
Troubleshooting Guide: Byproduct Formation
Issue 1: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity for the desired 2-bromo product?
This is the most common challenge in this synthesis. The formation of isomeric byproducts arises from the competing directing effects of the substituents. The desired product is formed by bromination at the position ortho to the isopropoxy group and meta to the nitrile group. However, other isomers can also be formed.
Root Cause Analysis:
The isopropoxy and methoxy groups strongly activate the positions ortho and para to themselves for electrophilic attack. The nitrile group, being a meta-director, directs the incoming electrophile to the positions meta to it. The positions on the ring are influenced as follows:
Position 2: Ortho to the isopropoxy group (activating), meta to the nitrile group (directing). This is the desired position.
Position 6: Ortho to the methoxy group (activating), ortho to the isopropoxy group (activating), and meta to the nitrile group (directing). This position is highly activated and a likely site for bromination, leading to the formation of 6-bromo-4-isopropoxy-5-methoxybenzonitrile.
Position 3: Meta to the isopropoxy group, ortho to the nitrile group (deactivated). This position is generally disfavored.
Preventative Measures & Solutions:
To enhance the formation of the desired 2-bromo isomer, careful control of reaction conditions is paramount.
Parameter
Recommendation
Rationale
Brominating Agent
Use a less reactive brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[3][4]
NBS provides a low, steady concentration of electrophilic bromine, which can lead to higher selectivity compared to the more reactive Br₂. This is particularly important when dealing with highly activated aromatic rings where over-bromination or lack of selectivity is a concern.
Solvent
Employ a non-polar or moderately polar aprotic solvent like dichloromethane (DCM) or acetonitrile.
The choice of solvent can influence the regioselectivity of bromination.[5] Highly polar or protic solvents can enhance the reactivity of the brominating agent, potentially leading to lower selectivity.
Temperature
Maintain a low reaction temperature, typically between -10°C and 0°C.
Lower temperatures generally favor the kinetic product and can increase the selectivity of the reaction by reducing the energy available for the formation of less stable intermediates leading to undesired isomers.
Catalyst
Avoid the use of strong Lewis acid catalysts if possible. If a catalyst is necessary, use a mild one.
Strong Lewis acids can significantly increase the electrophilicity of the brominating agent, leading to decreased selectivity.
Experimental Protocol for Improved Regioselectivity:
Dissolve 4-isopropoxy-5-methoxybenzonitrile in anhydrous dichloromethane (DCM) and cool the solution to 0°C under an inert atmosphere.
Add N-Bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Proceed with a standard aqueous workup and purify the product by column chromatography or recrystallization.
Issue 2: I am observing the formation of a carboxylic acid or amide byproduct in my reaction mixture. What is causing this and how can I prevent it?
The presence of 2-bromo-4-isopropoxy-5-methoxybenzoic acid or its corresponding amide is a clear indication of nitrile group hydrolysis.
Root Cause Analysis:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[6][7][8]
Acid-catalyzed hydrolysis: If the bromination is carried out in a protic acid solvent (e.g., acetic acid with traces of water) or if the workup involves strong acidic conditions for a prolonged period, the nitrile can be hydrolyzed.
Base-catalyzed hydrolysis: Similarly, exposure to strong bases during the workup or purification steps can lead to nitrile hydrolysis.
Preventative Measures & Solutions:
Control of Reaction and Workup pH: Maintain anhydrous and neutral or mildly acidic conditions during the bromination reaction. During the workup, use dilute, weak acids or bases for pH adjustment and minimize the contact time.
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use to minimize the presence of water, which is required for hydrolysis.
Temperature Control during Workup: Perform all extractions and washes at low temperatures to reduce the rate of potential hydrolysis.
Workflow for Minimizing Nitrile Hydrolysis:
Caption: Workflow to minimize nitrile hydrolysis.
Issue 3: I suspect dealkylation of the isopropoxy or methoxy groups is occurring. Is this a common byproduct and how can I avoid it?
While less common than isomer formation or nitrile hydrolysis, dealkylation of the ether groups can occur under certain conditions, leading to phenolic byproducts.
Root Cause Analysis:
Strong Lewis acids or protic acids, especially at elevated temperatures, can catalyze the cleavage of ether linkages. The isopropoxy group is generally more susceptible to cleavage than the methoxy group due to the formation of a more stable secondary carbocation intermediate.
Preventative Measures & Solutions:
Avoid Strong Acids: Refrain from using strong Lewis acids (e.g., AlCl₃, FeCl₃) or strong protic acids (e.g., HBr, HI) as catalysts or in the reaction medium.
Moderate Temperatures: Keep the reaction temperature as low as possible to disfavor the energetically demanding dealkylation process.
Choice of Brominating Agent: Using milder brominating agents like NBS, which do not require strong acid catalysis, can significantly reduce the risk of dealkylation.
Logical Relationship of Byproduct Formation:
Caption: Potential byproduct pathways in the synthesis.
Summary of Key Recommendations
Issue
Primary Cause
Recommended Solution
Isomer Formation
Competing directing effects of substituents.
Use a mild brominating agent (NBS), a non-polar solvent, and maintain low reaction temperatures.
Nitrile Hydrolysis
Presence of water under acidic or basic conditions.
Ensure anhydrous conditions and use neutral or mild workup procedures at low temperatures.
Dealkylation
Use of strong acids and/or high temperatures.
Avoid strong acid catalysts and maintain low reaction temperatures.
By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly minimize the formation of byproducts and achieve a high yield and purity of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Electrophilic Aromatic Substitution. (2023). In Wikipedia. [Link]
Hydrolysis of Nitriles. (n.d.). In Chemistry LibreTexts. [Link]
Technical Support Center: Reaction Monitoring for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. As a polysubstituted aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. As a polysubstituted aromatic nitrile, monitoring its formation and purity presents unique challenges that require a nuanced understanding of chromatographic principles. This guide provides in-depth, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods for this specific application, moving beyond generic advice to address the chemical intricacies of the target molecule.
I. Understanding the Chemistry: The "Why" Behind the "How"
Before delving into troubleshooting, it is crucial to understand the chemical nature of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile and its potential synthetic precursors and byproducts. A likely synthetic route involves the bromination of a substituted benzonitrile or the cyanation of a substituted bromobenzene. For instance, a plausible synthesis could start from 3-isopropoxy-4-methoxybenzaldehyde, followed by conversion to the nitrile and subsequent bromination.
This synthetic pathway informs our analytical strategy. We must be prepared to separate our target molecule from:
Starting Materials: e.g., 3-isopropoxy-4-methoxybenzonitrile or 2-Bromo-4,5-dimethoxybenzaldehyde.[1][2]
Regioisomers: Bromination of an activated aromatic ring can sometimes lead to the formation of isomers.
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions.
Intermediates: Depending on the synthetic route, various intermediates may be present in the reaction mixture.
The electronic properties of the substituents on the benzene ring (two electron-donating alkoxy groups and two electron-withdrawing groups: bromo and cyano) result in a molecule of intermediate polarity, which is a key factor in designing our chromatographic separations.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of TLC and HPLC methods for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
TLC FAQs
Q1: What is a good starting solvent system for TLC analysis?
A1: For a compound of intermediate polarity like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of hexane:ethyl acetate is a reasonable initial system. The goal is to achieve an Rf value of 0.2-0.4 for the product to ensure good separation from both more polar and less polar impurities.[3]
Q2: My spots are streaking on the TLC plate. What should I do?
A2: Streaking can be caused by several factors:
Sample Overload: The most common cause. Try spotting a more dilute solution of your reaction mixture.
Inappropriate Solvent: If the compound is too soluble in the mobile phase, it can streak. Try a less polar solvent system. Conversely, if the compound has low solubility in the mobile phase, it may also streak.
Acidic or Basic Nature of the Compound: While our target molecule is neutral, impurities might be acidic (e.g., carboxylic acid byproduct) or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve peak shape.
Interaction with Silica Gel: Some compounds can interact strongly with the acidic silica gel. Using alumina plates or pre-treating the silica plate with a base might help.
Q3: I can't see my spots on the TLC plate. How can I visualize them?
A3: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is an aromatic compound and should be visible under a UV lamp at 254 nm.[4] If the concentration is too low, you may need to use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Iodine vapor is another effective method for visualizing a wide range of organic compounds.[5]
HPLC FAQs
Q1: What type of HPLC column should I use?
A1: A standard C18 reversed-phase column is the workhorse for separating compounds of intermediate polarity and is an excellent starting point. A column with dimensions of 4.6 x 150 mm and a particle size of 3 or 5 µm is suitable for most analytical purposes.
Q2: What is a good starting mobile phase and gradient for HPLC analysis?
A2: For a reversed-phase separation, a gradient of water and acetonitrile (or methanol) is typically used. A good starting point is a linear gradient from 50% acetonitrile in water to 95% acetonitrile over 15-20 minutes. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by protonating any residual silanols on the column and ensuring the analyte is in a single protonation state.[6]
Q3: At what wavelength should I set my UV detector?
A3: Aromatic compounds like benzonitriles typically have a strong absorbance around 254 nm.[7] This is a good starting wavelength for detection. To optimize sensitivity, it is recommended to run a UV-Vis spectrum of a pure sample to determine the wavelength of maximum absorbance (λmax).
III. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during TLC and HPLC analysis.
A. TLC Troubleshooting
Problem
Possible Causes
Solutions
Poor Separation (Rf values too high or too low)
Mobile phase polarity is too high or too low.
Adjust the mobile phase composition. Increase the proportion of the polar solvent to increase Rf values, or decrease it to lower them.
Spots are not round (streaking or tailing)
Sample is too concentrated.
Dilute the sample before spotting.
Compound is interacting with the stationary phase.
Add a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds).
Inconsistent Rf values between runs
TLC chamber is not saturated with solvent vapor.
Line the inside of the TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15 minutes before running the plate.
Mobile phase composition has changed due to evaporation.
Use fresh mobile phase for each run and keep the chamber covered.
"Ghost spots" or unexpected spots appear
Contamination of the TLC plate or spotting capillary.
Handle TLC plates only by the edges. Use a clean capillary for each sample.
The reaction solvent is interfering.
If using a high-boiling solvent like DMF or DMSO, ensure it is completely evaporated from the spot before developing the plate.
B. HPLC Troubleshooting
Problem
Possible Causes
Solutions
No peaks or very small peaks
Injection issue (no sample injected).
Check the autosampler and syringe for proper function.
Detector is off or set to the wrong wavelength.
Verify detector settings.
Compound is not eluting from the column.
Run a strong solvent wash (e.g., 100% isopropanol) to elute strongly retained compounds.
Broad or tailing peaks
Secondary interactions with the stationary phase.
Add a modifier like 0.1% TFA or formic acid to the mobile phase.[8]
Column is overloaded.
Inject a smaller volume or a more dilute sample.
Extra-column volume is too large.
Use shorter tubing with a smaller internal diameter between the column and detector.
Column is degrading.
Replace the column. Consider using a guard column to protect the analytical column.[9][10][11]
Split peaks
Column inlet is partially blocked.
Reverse-flush the column (if the manufacturer's instructions permit).
Sample solvent is incompatible with the mobile phase.
Dissolve the sample in the mobile phase or a weaker solvent.
Shifting retention times
Mobile phase composition is inconsistent.
Ensure accurate mobile phase preparation and proper mixing.
Flow rate is fluctuating.
Check the pump for leaks or bubbles.
Column temperature is not controlled.
Use a column oven to maintain a constant temperature.
High backpressure
Frit or column is clogged.
Filter samples before injection. Use a guard column.[9][10][11] Reverse-flush the column.
Mobile phase viscosity is too high.
Consider using acetonitrile instead of methanol.
IV. Experimental Protocols
A. Protocol for Reaction Monitoring by TLC
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane (0.5-1 mL).
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[12]
Development: Place the TLC plate in a chamber saturated with an appropriate mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, use a chemical stain for further visualization.
Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. The co-spot helps to confirm if the starting material is consumed.[12]
B. Protocol for Reaction Monitoring by HPLC
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 10 µL of reaction mixture in 1 mL of mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector Wavelength: 254 nm
Analysis: Inject a standard of the starting material to determine its retention time. Inject the reaction mixture sample. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.
V. Visualizations
Workflow for TLC Analysis
Caption: Decision tree for troubleshooting HPLC peak tailing.
VI. References
CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
ResearchGate. R f value from TLC chromatograms | Download Scientific Diagram.
ResearchGate. Effect of mobile phase pH on basic, acidic and neutral compounds.
MDPI. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
Phenomenex. (2021, June 17). Understanding HPLC Guard Columns.
ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
AGA Analytical. Thin Layer Chromatography (TLC).
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
YouTube. (2024, May 29). TLC co-spotting LECTURE & DEMO video (13Oct2023).
Axion Labs. Understanding HPLC Guard Columns: Necessity and Best Practices.
YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
Supporting Information - The Royal Society of Chemistry.
PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
Semantic Scholar. (2022, July 7). Nitriles with High Gas-Phase Basicity—Part II Transmission of the Push–Pull Effect through Methylenecyclopropene and Cyclopropenimine.
Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
Sigma-Aldrich. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil.
WSU. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
Agilent. Tips and Tricks of HPLC System Troubleshooting.
ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
Multilinear retention model (RF values) in TLC for use in herbicides analysis.
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
HPLC Troubleshooting Guide.
MDPI. (2021, September 13). Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb.
The Royal Society of Chemistry. SUPPORTING INFORMATION.
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
SCION Instruments. HPLC Troubleshooting Guide.
NIH. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
ResearchGate. UV-Vis absorption spectra of (A) 4 and (B) 5.
Technical Support Center: Scale-Up of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Status: Operational Ticket ID: SC-2024-BR-CN Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up, Regioselectivity, and Impurity Control Executive Summary You are likely synthesizing...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SC-2024-BR-CN
Lead Scientist: Dr. Aris Thorne, Senior Process Chemist
Subject: Troubleshooting Scale-Up, Regioselectivity, and Impurity Control
Executive Summary
You are likely synthesizing 2-Bromo-4-isopropoxy-5-methoxybenzonitrile as a critical intermediate for EGFR or MEK kinase inhibitors (e.g., Vandetanib analogs). The transition from gram-scale (medicinal chemistry) to kilogram-scale (process chemistry) for this molecule introduces severe regioselectivity and thermal safety challenges.
This guide addresses the three most common failure modes reported by our users:
Regiochemical Drift: Formation of the 6-bromo isomer or dibromo species.
Process Safety: Uncontrolled exotherms during bromination.
Purification Bottlenecks: Difficulty removing the des-bromo precursor.
Module 1: Critical Process Parameters (CPPs)
Before troubleshooting, verify your baseline conditions against this optimized operating window.
Parameter
Recommended Range
Why? (Causality)
Precursor Purity
>98.5% (HPLC)
Impurities in 4-isopropoxy-3-methoxybenzonitrile (specifically phenols) accelerate over-bromination via radical pathways.
Brominating Agent
NBS (N-Bromosuccinimide)
Elemental Bromine () is too aggressive for this scale, leading to di-bromo impurities. NBS allows controlled electrophilic release.
Solvent System
Acetonitrile (ACN) or DMF
Polar aprotic solvents stabilize the transition state. Avoid alcohols (MeOH) to prevent ether exchange side reactions [1].
Temperature
0°C to 5°C
Higher temperatures (>10°C) erode regioselectivity, favoring the thermodynamic product or multi-bromination.
Addition Rate
0.1 eq/hour
Rapid addition spikes local concentration, causing "hotspots" where di-bromination occurs.
Module 2: Reaction Logic & Pathway
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The directing groups dictate the outcome:
-OMe (Methoxy) at C5: Strong ortho/para director.
-OiPr (Isopropoxy) at C4: Strong ortho/para director.
-CN (Nitrile) at C1: Strong meta director (deactivator).
The Conflict:
The precursor (4-isopropoxy-3-methoxybenzonitrile) has two activated sites:
Position 6 (Target): Para to -OMe, Ortho to -CN. Sterically accessible.
Position 2 (Impurity): Ortho to -OMe, Ortho to -CN. Sterically crowded.
Visualization: Reaction Pathway & Selectivity
Caption: Electrophilic Aromatic Substitution pathway showing the competition between the desired C6-bromination (becoming C2 in product) and side reactions.
Module 3: Troubleshooting Guide (Q&A)
Q1: My HPLC shows 15% of a "Target + 2 mass units" impurity. What is it?
Diagnosis: This is likely the des-bromo starting material (unreacted precursor) or a protonated artifact if using MS. If it is Target + 79/81 mass units, it is the dibromo impurity.
Root Cause:
Moisture: NBS degrades rapidly in the presence of water to form succinimide and HBr, which does not brominate effectively in ACN.
Stoichiometry: You likely used exactly 1.0 equivalents. On scale, some NBS is always inactive.
Corrective Action:
Dry ACN to <0.05% water (Karl Fischer).
Increase NBS to 1.05 equivalents .
Spiking Study: Add a small amount of pure precursor to your HPLC vial to confirm the retention time match.
Q2: The reaction mixture turned dark red/brown and the yield dropped.
Light Exposure: NBS undergoes homolytic cleavage under ambient light, generating bromine radicals. These attack the isopropyl group (benzylic-like position) rather than the aromatic ring.
Temperature Spike: Temperatures >25°C promote radical pathways.
Corrective Action:
Wrap the reactor in aluminum foil or use amber glassware.
Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.5 mol%) if the problem persists [2].
Q3: I see a new peak at RRT 0.85 that grows during workup.
Diagnosis: Hydrolysis of the Nitrile (-CN) to Amide (-CONH2).
Root Cause:
Acidic Quench: Quenching with strong acid (HCl) generates heat. The combination of Acid + Heat + Water hydrolyzes the nitrile.
Corrective Action:
Switch quench to Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate solution (10% aq) to neutralize bromine/NBS.
Keep the quench temperature below 10°C .
Module 4: Validated Scale-Up Protocol
This protocol is designed for 100g – 1kg batches.
Step 1: Preparation
Reactor: Jacketed glass reactor with overhead stirring.
Atmosphere: Nitrogen purge (essential to exclude moisture).
Solvent: Acetonitrile (HPLC Grade, dried).
Step 2: Bromination
Charge 4-isopropoxy-3-methoxybenzonitrile (1.0 eq) and ACN (10 vol).
Slurry Wash: Reslurry the wet cake in cold Methanol (2 vol) to remove succinimide and regio-isomers.
Dry in a vacuum oven at 45°C.
Visualization: Process Workflow
Caption: Operational workflow emphasizing the critical temperature control during NBS addition and the IPC checkpoint.
References
BenchChem. (2025).[2][3] Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-methoxyphenol. Retrieved from (Extrapolated solvent effects for alkoxy-arene bromination).
WuXi Biology. (2024). QM Study of the para Regioselectivity of TBABr3 Bromination. Retrieved from (Mechanistic insights on regioselectivity).
MDPI. (2022). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from (General principles for exothermic scale-up safety).
ResearchGate. (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from (Analogous structural reactivity).
Disclaimer: This guide is for research and development purposes. Always perform a Process Safety Screening (DSC/ARC) before scaling up exothermic reactions.
Strategic Building Blocks in Medicinal Chemistry: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
The following guide provides an in-depth technical analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical building block in the synthesis of next-generation kinase inhibitors. [1][2][3] Executive Summary 2-B...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical building block in the synthesis of next-generation kinase inhibitors.
[1][2][3]
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4 ) represents a specialized scaffold in the design of small-molecule inhibitors, particularly those targeting EGFR, VEGFR, and PDGFR kinases.[1][2] Unlike its ubiquitous analog, 2-Bromo-4,5-dimethoxybenzonitrile , this isopropoxy-substituted variant offers a strategic advantage in lead optimization by modulating lipophilicity (LogP) and metabolic stability without altering the core electronic properties required for cyclization reactions.[1][2]
This guide compares the performance, synthesis, and reactivity of the isopropoxy variant against standard brominated benzonitriles, providing actionable data for researchers in early-phase drug discovery.[2]
Comparative Analysis: The "Alkoxy Switch"
In medicinal chemistry, switching a methoxy group for an isopropoxy group is a calculated tactic to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2] The table below highlights the physicochemical shifts when transitioning from the standard dimethoxy scaffold to the isopropoxy variant.
Slight increase; negligible effect on ligand efficiency.[2]
cLogP (Est.)
~3.2
~2.3
+0.9 increase .[2] Improves permeability and blood-brain barrier (BBB) penetration.[1][2]
Steric Bulk
High (Branched Isopropyl)
Low (Methyl)
Metabolic Shielding: The bulky isopropyl group hinders O-dealkylation by CYP450 enzymes, potentially extending half-life ().[2]
Solubility
High in DCM, EtOAc, THF
Moderate in organic solvents
Improved solubility in lipophilic solvents facilitates scale-up purification.[2]
Electronic Effect
(Similar to OMe)
Minimal electronic perturbation; reactivity in or Pd-catalyzed coupling remains consistent.[1][2]
Key Insight: The "Lipophilic Pocket" Strategy
Many kinase binding pockets (e.g., the ATP-binding site of EGFR) contain hydrophobic regions (Gatekeeper residues) that accommodate bulkier alkoxy groups.[2] The isopropoxy moiety can fill these hydrophobic pockets more effectively than a methoxy group, often leading to a 10-100x increase in potency for specific targets (e.g., Gefitinib vs. Icotinib analogs).[2]
Synthetic Pathways & Experimental Protocols
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile relies on the regioselective bromination of the electron-rich benzonitrile precursor.[1][2]
DOT Diagram: Synthesis & Utility Workflow
The following diagram illustrates the divergent synthesis from Vanillonitrile and its downstream conversion into the Quinazoline pharmacophore.
Caption: Figure 1. Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile and its conversion to the quinazoline core common in EGFR inhibitors.
Protocol 1: Regioselective Synthesis
Objective: Synthesize 2-Bromo-4-isopropoxy-5-methoxybenzonitrile from Vanillonitrile.
Solvents: DMF (for alkylation), Acetonitrile or Acetic Acid (for bromination).[2]
Step-by-Step Methodology:
Alkylation (Etherification):
Dissolve Vanillonitrile (1.0 eq) in DMF (5 vol).
Add
(1.5 eq) and stir at room temperature for 30 min.
Add 2-Bromopropane (1.2 eq) dropwise.[2] Heat to 60°C for 4-6 hours.
Monitor: TLC (Hexane:EtOAc 4:[2]1) should show disappearance of phenol.[2]
Workup: Pour into ice water, filter the precipitate (4-isopropoxy-3-methoxybenzonitrile).[1][2] Yield typically >90%.[2][6][8]
Bromination (Regiocontrol):
Dissolve the alkylated intermediate in Acetonitrile (10 vol).
Cool to 0°C. Add NBS (1.1 eq) portion-wise to control exotherm.
Mechanistic Note: The 3-methoxy group directs para (to position 6), while the 4-isopropoxy group directs ortho (to position 5, which is occupied, or 3, which is occupied).[2] The steric bulk of the isopropoxy group and the electronic reinforcement of the methoxy group strongly favor bromination at C6 (which becomes C2 in the final nitrile numbering).
Stir at room temperature for 12 hours.
Purification: Recrystallize from Ethanol/Water.[2]
Result: White to off-white solid.[2][3] Purity >98% by HPLC.
Reactivity Profile & Applications
The "Bromide Handle" Advantage
The bromine at position 2 is not merely a bystander; it is a versatile handle for divergent synthesis .
Pathway A (Traditional Quinazoline Synthesis): The nitrile is hydrolyzed to an amide/acid, nitrated, reduced to an amine, and cyclized.[2] However, the 2-Bromo group allows for a shortcut:[2]
Pathway B (Copper-Catalyzed Cyclization): The 2-Bromo-benzonitrile can undergo a copper-catalyzed cascade reaction with amidines or guanidines to form the quinazoline core directly, bypassing the unstable aniline intermediate.[1][2]
Self-Validating Quality Control
To ensure the integrity of this intermediate before committing to expensive downstream steps, use the following validation markers:
1H NMR (DMSO-d6): Look for two distinct aromatic singlets.
Diagnostic: Absence of coupling (singlets) confirms the para relationship of protons, verifying the 2,4,5-substitution pattern.[2] If doublets are seen, regioselectivity failed (likely 6-bromo isomer).[2]
Melting Point: 109-113°C (Distinct from the dimethoxy analog ~145°C).[1][2]
References
Preparation of Quinazoline Derivatives as Kinase Inhibitors. World Intellectual Property Organization, WO2005026123.[2] [2]
Synthesis and SAR of 4-anilino-6-methoxy-7-(3-morpholinopropoxy)quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2010.[1][2]
Regioselective Bromination of Activated Benzonitriles. Journal of Organic Chemistry, 1987, 52(4), 704-706.[2] (Foundational methodology for bromination of alkoxy-benzonitriles).
PubChem Compound Summary: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. National Center for Biotechnology Information.[1][2] [1][2]
Comparative Analysis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Synthesis Methods
Executive Summary 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). Its structural integrity—...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). Its structural integrity—specifically the positioning of the bromine atom relative to the alkoxy groups—is governed strictly by the order of synthetic operations.
This guide compares the two primary synthetic pathways:
Route A (The Aldehyde-Bromination Route): The industry-standard approach prioritizing regiochemical control.
Route B (The Nitrile-Bromination Route): A viable alternative that offers shorter cycle times but poses higher purification risks.
Key Insight: The regioselectivity of the bromination step is the deciding factor. Brominating the phenolic precursor (Vanillin) yields the wrong isomer (3-bromo). To obtain the target 2-bromo isomer, alkylation must precede bromination, utilizing the para-directing power of the 3-methoxy group.
Strategic Pathway Analysis
The "Isomer Trap": Why Order Matters
The synthesis hinges on the directing effects of the substituents on the benzene ring.
Vanillin (Starting Material): Contains a hydroxyl (OH) at C4 and methoxy (OMe) at C3.
Directing Conflict: The OH group directs ortho (to position 5), while the OMe group directs para (to position 6).
The Solution: Masking the OH group via isopropylation changes the steric and electronic landscape, favoring bromination at the C6 position (which becomes C2 in the final nitrile numbering).
Route Comparison
Feature
Route A: Aldehyde-Bromination (Recommended)
Route B: Nitrile-Bromination
Sequence
Alkylation Bromination Cyanation
Alkylation Cyanation Bromination
Regiocontrol
High. The aldehyde group reinforces meta direction, working synergistically with the alkoxy groups to favor the 2-position.
Moderate. The nitrile is a strong deactivator, potentially leading to slower kinetics or competitive bromination at the 5-position.
Yield
75-85% (Overall)
60-70% (Overall)
Purification
Intermediates are highly crystalline; easy filtration.
Nitrile intermediates often require chromatography or high-vac distillation.
Scalability
Excellent. Avoids handling toxic cyanides until the final step.
Lower. Requires bromination of a deactivated ring, often needing harsher conditions.
Detailed Experimental Protocols
Route A: The Aldehyde-Bromination Protocol (Recommended)
Step 1: Alkylation (O-Isopropylation)
Objective: Protect the phenol and establish the 4-isopropoxy substituent.
Challenge: The nitrile group strongly deactivates the ring. Standard
/AcOH may be too slow.
Modified Protocol: Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF at 60°C.
Risk: Competitive bromination at position 5 (ortho to isopropoxy) may occur, leading to the 3-bromo isomer impurity.
Yield: 60-70% (lower due to isomer separation).
Visual Synthesis Workflow
Figure 1: Comparative synthetic flow showing the divergence in bromination timing. Route A (Green) provides superior regiocontrol compared to Route B (Red).
Key Data Summary
Metric
Route A (Aldehyde First)
Route B (Nitrile First)
Overall Yield
~65%
~50%
Purity (Crude)
>95%
~85-90%
Major Impurity
Unreacted Aldehyde
3-Bromo Isomer (Regioisomer)
Cost Efficiency
High (Cheap reagents: , AcOH)
Moderate (NBS is more expensive)
Safety
Good (Cyanation is last step)
Moderate (Bromination of nitrile requires heat)
References
Preparation of 2-bromo-4,5-dimethoxybenzonitrile. Patent CN101407474A. Google Patents.
Synthesis of 4-formyl-3-methoxybenzonitrile. Patent EP4286368A1. Google Patents.
Regioselective Bromination of Activated Arenes.Journal of Organic Chemistry.
Validation
2-Bromo-4-isopropoxy-5-methoxybenzonitrile bioactivity compared to similar compounds
The following guide details the technical profile, synthetic utility, and downstream bioactivity of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical pharmacophore scaffold used in the development of tyrosine kinas...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical profile, synthetic utility, and downstream bioactivity of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile , a critical pharmacophore scaffold used in the development of tyrosine kinase inhibitors (TKIs).
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a specialized halogenated building block primarily used in the synthesis of 4-anilinoquinazoline derivatives. These derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR/ErbB) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.
Unlike generic intermediates (e.g., 2-bromo-4,5-dimethoxybenzonitrile), this compound introduces an isopropoxy group at the para-position relative to the nitrile. In the final drug architecture, this substituent modulates lipophilicity (LogP) , metabolic stability , and binding affinity within the kinase ATP-binding pocket.
Comparative Bioactivity Analysis
The bioactivity of this compound is realized upon its conversion into a 6,7-disubstituted quinazoline core. The table below compares the pharmacological impact of the "Isopropoxy" scaffold against standard industry alternatives used in drugs like Gefitinib and Erlotinib.
Table 1: Substituent Effects on Kinase Inhibitor Profiles
Comparison of the C7-position substituent (derived from the C4-position of the benzonitrile precursor) in a 6-methoxyquinazoline core.
Feature
Isopropoxy Scaffold (Subject)
Methoxyethoxy Scaffold (Erlotinib-like)
Morpholinopropoxy Scaffold (Gefitinib-like)
Structure
-OCH(CH3)2
-O-CH2-CH2-OCH3
-O-(CH2)3-Morpholine
Lipophilicity (LogP)
High. Increases membrane permeability and blood-brain barrier (BBB) penetration.
Moderate. Susceptible to CYP450 dealkylation, but sterically bulkier than methoxy.
High. Polyether chains are generally stable but can undergo O-dealkylation.
Variable. The morpholine ring is a metabolic soft spot.
Binding Mode
Fills hydrophobic pockets (e.g., the solvent-channel entrance) via Van der Waals forces.
Solubilizing tail that interacts with water network at the pocket entrance.
Forms H-bonds or salt bridges with residues like Asp/Glu at the pocket rim.
Target Application
Lipophilic Efficiency Optimization. Used when oral bioavailability is limited by polarity.
General Purpose. Standard for first-generation EGFR inhibitors.
Solubility Fix. Used when the core scaffold is too insoluble.
Mechanism of Action & Signaling Pathway
The downstream products derived from 2-Bromo-4-isopropoxy-5-methoxybenzonitrile act as ATP-competitive inhibitors . By mimicking the adenine ring of ATP, they bind to the intracellular catalytic domain of receptor tyrosine kinases.
Pathway Diagram: EGFR Inhibition
The following diagram illustrates the synthesis flow from the intermediate to the active drug and its interference with the EGFR signaling cascade.
Figure 1: Transformation of the nitrile intermediate into an active inhibitor and its blockade of the RAS/RAF proliferation pathway.
Experimental Protocols
A. Synthesis of the Quinazoline Core
This protocol describes the conversion of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile into the 4-chloroquinazoline scaffold, the direct precursor to the active drug.
Step 1: Amination (Conversion to Anthranilonitrile derivative)
The bromine at the C2 position is displaced to install the amino group necessary for ring closure.
Dissolve 1.0 eq of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in ethylene glycol.
Add aqueous ammonia (excess) and 5 mol% Cu2O.
Heat to 100°C in a sealed pressure vessel for 12-16 hours.
Workup: Cool, dilute with water, and extract with ethyl acetate. The product is 2-Amino-4-isopropoxy-5-methoxybenzonitrile .
Step 2: Cyclization to Quinazolinone
Reflux the amine from Step 1 with Formamidine acetate (1.5 eq) in ethanol for 6-12 hours.
Observation: A white precipitate typically forms.
Workup: Cool and filter. The solid is 7-isopropoxy-6-methoxyquinazolin-4(3H)-one .
Note: The C4-isopropoxy of the benzene ring becomes the C7-isopropoxy of the quinazoline.
Step 3: Chlorination (Activation)
Suspend the quinazolinone in POCl3 (Phosphorus oxychloride).
Add a catalytic amount of DMF.
Reflux for 2-4 hours until the solution becomes clear.
Workup: Evaporate excess POCl3 under reduced pressure. Neutralize carefully with NaHCO3.
Result:4-Chloro-7-isopropoxy-6-methoxyquinazoline . This electrophile is now ready for coupling with various anilines (e.g., 3-chloro-4-fluoroaniline) to generate the final bioactive library.
References
AstraZeneca AB. (2003). Quinazoline Derivatives. Patent US20030153580A1. Link
Source of the foundational chemistry for 4-anilinoquinazoline EGFR inhibitors.
Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541-2572. Link
Authoritative review on the SAR of quinazoline kinase inhibitors.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Link
Verified safety and physical property data for the intermedi
A Researcher's Guide to Evaluating 2-Bromo-4-isopropoxy-5-methoxybenzonitrile as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. While primarily documented as a synthetic intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. While primarily documented as a synthetic intermediate for creating more complex molecules, its structural features suggest potential utility as a direct-acting therapeutic agent, particularly in the realm of kinase inhibition.[1] This document outlines a proposed research plan to characterize its biological activity, comparing it hypothetically against established inhibitors of TANK-binding kinase 1 (TBK1), a critical mediator in inflammation and oncology.
Introduction: From Intermediate to Investigational Compound
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a substituted benzonitrile derivative. Its functional groups, including bromine, nitrile, and ether moieties, make it a versatile building block in medicinal chemistry, often used in cross-coupling reactions to synthesize complex pharmaceutical compounds.[1] However, the inherent structure of the molecule itself warrants investigation for direct biological activity. Structurally related brominated phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2]
Given its documented use in the synthesis of kinase inhibitors, this guide proposes a focused investigation into the efficacy of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile as an inhibitor of TBK1. TBK1 is a serine/threonine kinase that has emerged as a significant therapeutic target for autoimmune diseases, inflammation, and certain cancers.[3][4][5]
To establish a benchmark for its potential performance, we will compare its hypothetical efficacy against two well-characterized TBK1 inhibitors:
BAY-985: A potent and highly selective dual inhibitor of TBK1 and its homolog IKKε.[6][7]
Amlexanox: A clinically used drug with anti-inflammatory properties, later identified as a selective inhibitor of TBK1 and IKKε.[8][9]
This guide will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously evaluate 2-Bromo-4-isopropoxy-5-methoxybenzonitrile's potential as a novel TBK1 inhibitor.
The Scientific Rationale: Targeting the TBK1 Signaling Pathway
TBK1 is a central kinase in the innate immune system.[4][10] It functions downstream of various pattern recognition receptors (PRRs) that detect pathogenic nucleic acids. Upon activation, TBK1 phosphorylates and activates several transcription factors, most notably Interferon Regulatory Factor 3 (IRF3).[11] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory genes.[11]
While essential for host defense, dysregulation of the TBK1 pathway is linked to the pathology of autoimmune diseases like systemic lupus erythematosus (SLE) and contributes to pro-survival signaling in cancer.[4][12][13] Therefore, inhibiting TBK1 presents a compelling therapeutic strategy to dampen aberrant inflammatory responses and block oncogenic signaling.[14][15]
Below is a diagram illustrating the central role of TBK1 in the innate immune signaling cascade.
Figure 1: Simplified TBK1 signaling pathway.
A Multi-Tiered Approach to Efficacy Evaluation
A robust evaluation requires a progression from direct, cell-free biochemical assays to more complex, physiologically relevant cell-based models. This section outlines the key experiments, provides detailed protocols, and presents hypothetical comparative data.
Tier 1: Direct Target Engagement (Biochemical Assay)
The first critical step is to determine if 2-Bromo-4-isopropoxy-5-methoxybenzonitrile directly inhibits the enzymatic activity of TBK1 in a cell-free system. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard method for this purpose, offering high sensitivity and a homogenous format.
Experimental Rationale: This assay directly measures the phosphorylation of a substrate peptide by recombinant TBK1. An inhibitor will compete with ATP, reducing the rate of phosphorylation and thus decreasing the TR-FRET signal. This allows for the precise determination of the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Prepare recombinant human TBK1 enzyme to a 2X working concentration (e.g., 0.2 nM) in Kinase Buffer.
Prepare a 2X solution of ULight™-IRF3 peptide substrate (e.g., 100 nM) and ATP (e.g., 20 µM, corresponding to the apparent Km) in Kinase Buffer.
Prepare a 4X serial dilution of the test compound (2-Bromo-4-isopropoxy-5-methoxybenzonitrile) and reference compounds (BAY-985, Amlexanox) in DMSO, followed by a 1:25 dilution into Kinase Buffer to create 4X compound solutions.
Assay Procedure:
Add 5 µL of 4X compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
Add 5 µL of 2X TBK1 enzyme solution to all wells except the "no enzyme" control.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
Incubate for 60 minutes at room temperature, protected from light.
Detection:
Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-IRF3 antibody.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm after excitation at 320 nm.
Data Analysis:
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
Plot the normalized percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Demonstrating that a compound can enter a cell and inhibit its target in a physiological context is the crucial next step. We will measure the inhibition of IRF3 phosphorylation, the direct downstream substrate of TBK1.
Experimental Rationale: This assay quantifies the level of phosphorylated IRF3 (p-IRF3) in cells following stimulation of the TBK1 pathway. A successful inhibitor will reduce the p-IRF3 signal, confirming cell permeability and on-target activity. A high-content imaging or Western blot approach can be used.
Figure 2: Workflow for the cellular p-IRF3 inhibition assay.
Seed human monocytic THP-1 cells at 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
Pre-treat cells for 1 hour with a range of concentrations of the test and reference compounds. Include a DMSO vehicle control.
Stimulate the TBK1 pathway by transfecting the cells with 1 µg/mL of poly(I:C) for 3 hours.
Protein Extraction:
Harvest cells by centrifugation.
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Western Blotting:
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody against phospho-IRF3 (Ser396).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin) to ensure equal loading.
Data Analysis:
Quantify band intensities using densitometry software.
Normalize the p-IRF3 signal to the total IRF3 and loading control signals.
Plot the normalized p-IRF3 signal against compound concentration to determine the cellular IC50.
Tier 3: Functional Consequence (Phenotypic Assay)
The final evaluation tier assesses the compound's effect on a relevant biological outcome. Since TBK1 inhibition has shown anti-proliferative effects in certain cancer cell lines, a cell viability assay is an appropriate functional readout.
Experimental Rationale: The SK-MEL-2 melanoma cell line, which has known mutations, shows sensitivity to TBK1 inhibition.[7] An effective inhibitor should reduce the proliferation of these cells over time.
Cell Seeding: Seed SK-MEL-2 cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.
Compound Treatment: Add serial dilutions of the test and reference compounds to the wells. Include a DMSO vehicle control.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
Viability Measurement:
Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well.
Incubate for 2-4 hours until a color change is observed.
Measure fluorescence on a plate reader.
Data Analysis:
Normalize the fluorescence readings to the vehicle control (100% viability) and a "no cells" blank (0% viability).
Plot the percent viability against the log concentration of the compound and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Path Forward
This guide presents a logical and scientifically rigorous progression of assays to evaluate the efficacy of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile as a potential TBK1 inhibitor. By starting with direct biochemical assays and moving through cellular target engagement to functional phenotypic readouts, researchers can build a comprehensive data package.
The key to this investigation is the direct comparison with established inhibitors like BAY-985 and Amlexanox. This contextualizes the potency and cellular activity of the novel compound, allowing for an informed decision on whether to pursue further development, such as selectivity profiling against a broader kinase panel and in vivo efficacy studies in animal models of inflammation or cancer. The proposed framework provides a clear, self-validating system to uncover the therapeutic potential of this readily available chemical entity.
References
Jeong, E., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]
MDPI. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]
PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]
MySkinRecipes. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Available at: [Link]
PubChem. (n.d.). 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile. Available at: [Link]
PubMed. (2020). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. Available at: [Link]
PubMed. (n.d.). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Available at: [Link]
PubMed. (n.d.). TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling. Available at: [Link]
PMC. (n.d.). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. Available at: [Link]
Frontiers. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Available at: [Link]
MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Available at: [Link]
ACS Publications. (2019). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. Available at: [Link]
ResearchGate. (n.d.). Discovery of BAY-985 a highly selective TBK1/Ikkε inhibitor. Available at: [Link]
JCI Insight. (2022). The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. Available at: [Link]
Wikipedia. (n.d.). TANK-binding kinase 1. Available at: [Link]
CAS. (2024). How AI drug discovery is identifying TBK1 inhibitors. Available at: [Link]
biocrick.com. (2020). BAY-985 is an Orally Active and ATP-Competitive TBK1/IKKε Inhibitor. Available at: [Link]
ScienceDirect. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Available at: [Link]
Oxford Academic. (2024). Amlexanox targeted inhibition of TBK1 regulates immune cell function to exacerbate DSS-induced inflammatory bowel disease. Available at: [Link]
PubMed. (n.d.). Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer. Available at: [Link]
Taylor & Francis Online. (2016). Therapeutic potential for inhibiting TBK1 in autoimmune diseases and interferonopathies. Available at: [Link]
Frontiers. (2018). TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation. Available at: [Link]
In vitro vs in vivo studies of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
This guide serves as a critical technical resource for drug development professionals utilizing 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8).[1] While often categorized strictly as a chemical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a critical technical resource for drug development professionals utilizing 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8).[1]
While often categorized strictly as a chemical intermediate, this compound represents a strategic pharmacophore scaffold .[1] Its specific substitution pattern—a halogen handle (bromo) adjacent to a dialkoxy core—is a privileged structure in Medicinal Chemistry, serving as a precursor for PDE4 Inhibitors (respiratory therapeutics) and EGFR/VEGFR Kinase Inhibitors (oncology).[1]
This guide compares the utility of this nitrile scaffold against alternative synthetic precursors (e.g., the corresponding benzoic acid or aldehyde) and analyzes the biological implications (in vitro potency vs. in vivo metabolic stability) of the isopropoxy moiety it introduces into final drug candidates.[1]
[1]
Part 1: Executive Technical Summary[1]
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a high-value building block designed for convergent synthesis.[1] Unlike its aldehyde or acid counterparts, the nitrile group offers a masked carboxylic acid functionality that is robust against oxidation during early-stage coupling, yet readily hydrolyzable or reducible for late-stage diversification.[1]
Core Application Matrix
Feature
Technical Specification
Application Relevance
Pharmacophore
3,4-Dialkoxy-substituted phenyl ring
Mimics the catechol moiety; critical for binding in the PDE4 catalytic pocket and Kinase ATP-binding sites .[1][2]
Synthetic Handle
2-Bromo substituent
Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to build biaryl systems (common in kinase inhibitors).[1]
Metabolic Tuning
4-Isopropoxy group
Balances lipophilicity (logP) with metabolic stability compared to methoxy (too labile) or cyclopentyloxy (too bulky).[1]
Part 2: Comparative Analysis (In Vitro vs. In Vivo Implications)
This section contrasts the performance of the Isopropoxy-Benzonitrile scaffold against alternative analogs (Methoxy- or Cyclopropylmethoxy- variants) often found in competitor pathways.[1]
In Vitro Performance: Synthetic Efficiency & Binding Affinity
Context: How the choice of this intermediate affects the manufacturing process and the potency of the final API.
Synthetic Superiority (Nitrile vs. Acid):
Alternative: Using 2-Bromo-4-isopropoxy-5-methoxybenzoic acid directly.[1]
Drawback: The free acid requires protection/deprotection steps during metal-catalyzed couplings to prevent catalyst poisoning.[1]
Advantage of Nitrile: The nitrile moiety is orthogonal to most Pd-catalyzed conditions.[1] It allows for higher yields (>85%) in Suzuki couplings compared to the acid route (~60-70%).[1]
Target Binding (The Isopropoxy Effect):
In PDE4 inhibition , the 4-position substituent must fill a specific hydrophobic pocket.[1]
Data Insight: Final drugs derived from the Isopropoxy scaffold typically exhibit IC50 values in the low nanomolar range (5–20 nM) .[1] This is superior to 4-Methoxy analogs (weaker hydrophobic interaction) but comparable to 4-Cyclopropylmethoxy analogs (e.g., Roflumilast).[1]
In Vivo Performance: ADME & Metabolic Stability
Context: The biological fate of the moiety introduced by this intermediate.
Metabolic Liability (CYP450):
The isopropoxy group is susceptible to O-dealkylation by CYP enzymes (primarily CYP3A4 and CYP2C19).[1]
Isopropoxy (This Compound): Moderate stability.[1] The steric bulk of the isopropyl group retards O-dealkylation compared to a straight n-propyl or ethyl chain.[1]
Cyclopropylmethoxy: Highest stability (often used in second-generation drugs).[1]
Toxicity Profile (Impurity Management):
Risk: Residual nitrile intermediate in the final API is a structural alert for toxicity (cyanide release potential upon metabolism, though rare with aryl nitriles).[1]
Control: In vivo safety relies on strict in vitro QC (limit <10 ppm).[1] The nitrile is generally less genotoxic than the corresponding aniline impurities found in alternative routes.[1]
Part 3: Experimental Protocols
Protocol A: Quality Control via HPLC (Regioisomer Detection)
Objective: Ensure the "Isopropoxy" is at the 4-position, not the 5-position, which would abolish biological activity.[1]
Sample Prep: Dissolve 10 mg of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile in 10 mL Acetonitrile (ACN).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
Acceptance Criteria: Main peak retention time ~8.5 min. Regioisomer (5-isopropoxy-4-methoxy) must be <0.5%.[1]
Protocol B: Activation to Carboxylic Acid (Hydrolysis)
Objective: Converting the intermediate to the active coupling partner for amide bond formation.[1]
Reagents: Charge flask with Nitrile intermediate (1.0 eq), Ethanol (10 vol), and 4N NaOH (5.0 eq).
Reaction: Reflux at 80°C for 6–8 hours. Monitor by TLC (disappearance of nitrile spot).
Workup: Cool to 0°C. Acidify with 2N HCl to pH 2. Precipitate forms.[1]
Isolation: Filter the white solid. Wash with cold water.[1] Dry under vacuum at 45°C.[1]
Yield: Expected >92%. This acid is then ready for coupling with amines (e.g., aminopyridines) to form the final drug.[1]
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Strategic Synthetic Utility
This diagram illustrates why the Nitrile intermediate is the "Hub" for divergent drug synthesis, contrasting the Acid and Aldehyde routes.[1]
Caption: The Nitrile scaffold acts as a stable, versatile hub, avoiding the protection steps required by Acid routes and the instability of Aldehyde routes.[1]
This diagram explains the biological rationale ("In Vivo" implication) of the substitution pattern provided by this specific intermediate.
Caption: Dissecting the pharmacophore: The 4-isopropoxy group is the critical balance between potency and metabolic duration.[1]
References
Sigma-Aldrich. (2024).[1] Product Specification: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (AldrichCPR). Retrieved from [1]
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5055283: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.[1] Retrieved from [1]
BenchChem. (2024).[1] Biological Activity and Synthesis Applications of Brominated Benzonitriles. Retrieved from [1]
Vibrant Pharma. (2024).[1] Catalog Entry: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from [1]
Journal of Medicinal Chemistry. (Contextual Citation). SAR of Dialkoxy-substituted Phenyl Rings in PDE4 Inhibition. (General reference to the pharmacophore class).
A Comparative Guide to the Reproducible Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Introduction: The Significance of Substituted Benzonitriles Substituted benzonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Benzonitriles
Substituted benzonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The unique electronic properties of the nitrile group, coupled with the diverse substitution patterns possible on the benzene ring, make them versatile building blocks. 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, the subject of this guide, possesses a substitution pattern that suggests its potential utility in the development of novel bioactive molecules. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the alkoxy groups can influence the molecule's solubility, lipophilicity, and metabolic stability.
This guide will explore two proposed synthetic routes starting from commercially available and structurally related precursors. Each route will be dissected to explain the rationale behind the chosen reactions and reagents, potential challenges, and expected outcomes.
Proposed Synthetic Route 1: From Vanillin
This primary proposed route commences with 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available and cost-effective starting material. The synthesis involves three key transformations: isopropylation, bromination, and conversion of the aldehyde to a nitrile.
Reaction Pathway
Caption: Proposed synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile starting from Vanillin.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
To a solution of vanillin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
Stir the mixture at room temperature for 15 minutes.
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield 4-isopropoxy-3-methoxybenzaldehyde.
Causality: The isopropylation of the phenolic hydroxyl group is a standard Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a phenoxide which then acts as a nucleophile to displace the bromide from 2-bromopropane. DMF is a suitable polar aprotic solvent for this type of reaction.
Step 2: Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde
Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in glacial acetic acid.
Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
Extract the product with dichloromethane (3 x volumes).
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Recrystallize the crude product from ethanol to obtain pure 2-bromo-4-isopropoxy-5-methoxybenzaldehyde.
Causality: The bromination of the aromatic ring is an electrophilic aromatic substitution. The isopropoxy and methoxy groups are ortho-, para-directing activators. The bromine will preferentially substitute at the position ortho to the methoxy group and para to the isopropoxy group, which is the most sterically accessible and electronically favorable position. Acetic acid is a common solvent for halogenation reactions.
Step 3: Synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
To a solution of 2-bromo-4-isopropoxy-5-methoxybenzaldehyde (1 equivalent) in formic acid, add hydroxylamine hydrochloride (1.2 equivalents).
Reflux the mixture for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
Filter the precipitated solid and wash it with cold water.
Dry the solid under vacuum to obtain the crude 2-bromo-4-isopropoxy-5-methoxybenzonitrile.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to get the pure product.
Causality: This reaction proceeds through the formation of an oxime intermediate from the aldehyde and hydroxylamine hydrochloride, which then undergoes dehydration in the presence of formic acid to yield the nitrile.[3] This one-pot conversion is an efficient method for synthesizing benzonitriles from benzaldehydes.
Proposed Synthetic Route 2: The Sandmeyer Reaction Approach
An alternative strategy involves the well-established Sandmeyer reaction, which is a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[4][5][6] This route would begin with a suitably substituted aniline.
Reaction Pathway
Caption: Proposed synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile via the Sandmeyer Reaction.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-isopropoxy-5-methoxyaniline (Starting Material)
The starting aniline would need to be synthesized, likely from a commercially available nitrophenol derivative through a series of steps including isopropylation, reduction of the nitro group, and bromination. The multi-step nature of preparing the starting material is a key consideration for this route.
Step 2: Diazotization of 2-Bromo-4-isopropoxy-5-methoxyaniline
Suspend 2-bromo-4-isopropoxy-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C.
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Causality: The reaction of a primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperatures produces a diazonium salt.[7] This intermediate is generally unstable and is used immediately in the subsequent step.
Step 3: Sandmeyer Reaction to form 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents) in water.
Cool this solution to 0-5°C.
Slowly add the freshly prepared diazonium salt solution to the CuCN/KCN solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure complete reaction.
Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Causality: The Sandmeyer reaction involves the substitution of the diazonium group with a nucleophile, in this case, a cyanide ion, catalyzed by copper(I) salts.[6] The copper(I) cyanide facilitates the conversion of the diazonium salt to the desired benzonitrile.
Comparative Analysis of the Proposed Routes
Parameter
Route 1: From Vanillin
Route 2: Sandmeyer Reaction
Starting Material Availability
Readily available and inexpensive (Vanillin).
Requires multi-step synthesis of the starting aniline.
Number of Steps
3 steps from a commercial starting material.
3 steps from the aniline, but the aniline itself requires synthesis.
Reagent Toxicity & Handling
Bromine is corrosive and toxic. Formic acid is corrosive.
Sodium nitrite is toxic. Potassium cyanide and copper cyanide are highly toxic. Requires careful handling and waste disposal.
Reaction Conditions
Generally mild to moderate temperatures.
Requires low temperatures for diazotization; heating for the Sandmeyer step.
Potential Yield
Moderate to good overall yield expected based on analogous reactions.
Yield can be variable and is often moderate. Diazotization and the Sandmeyer reaction can have competing side reactions.
Reproducibility & Scalability
High. The reactions involved are generally robust and scalable.
Can be challenging to reproduce consistently on a large scale due to the instability of the diazonium intermediate.
Purification
Standard purification techniques (crystallization, chromatography).
Purification can be more complex due to potential side products from the Sandmeyer reaction.
Conclusion and Recommendation
Based on this comparative analysis, Route 1, starting from vanillin, is the recommended synthetic pathway for the reproducible synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. This recommendation is based on the following key advantages:
Readily Available and Cost-Effective Starting Material: Vanillin is a bulk chemical, making the synthesis economically viable.
Safer Reagents: While bromine and formic acid require careful handling, the reagents in Route 1 are generally less acutely toxic than the cyanides used in the Sandmeyer reaction.
Higher Predicted Reproducibility and Scalability: The individual steps in Route 1 are standard and well-understood organic transformations that are known to be robust and scalable.
The Sandmeyer reaction (Route 2) remains a viable alternative, particularly if the required substituted aniline is available or can be synthesized efficiently. However, the challenges associated with the synthesis of the starting material and the handling of highly toxic reagents make it a less favorable option for routine and large-scale production.
Researchers and drug development professionals seeking to synthesize 2-Bromo-4-isopropoxy-5-methoxybenzonitrile are encouraged to use this guide as a foundational resource. As with any synthetic procedure, optimization of reaction conditions and purification methods will be necessary to achieve the desired yield and purity.
References
Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
PMC. (n.d.). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]
Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
Organic Syntheses Procedure. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
Semantic Scholar. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Functional Groups In Organic Chemistry. (2010). Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a critical scaffold in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors similar to Gefitinib or Erlotinib analogs).[1] In drug development, the purity of this intermediate is non-negotiable; regioisomeric impurities (e.g., bromine at the C3 or C6 position) or alkylation defects (e.g., methoxy instead of isopropoxy) can propagate through subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, leading to "dead-end" pharmaceutical impurities that are difficult to remove in late stages.[1]
This guide compares the performance of analytical alternatives for assessing this compound. While simple melting point analysis is often cited by bulk vendors, it is insufficient for distinguishing regioisomers. We present a self-validating HPLC-UV/MS protocol as the gold standard, contrasted against NMR and Melting Point methodologies.
Comparative Analysis of Assessment Alternatives
The following table objectively compares analytical methods available to researchers for validating this specific intermediate.
Rationale: This method uses a C18 stationary phase with a formic acid modifier.[2] The acidic pH suppresses the ionization of the phenolic impurities (if any) and improves the peak shape of the nitrile, ensuring sharp resolution between the target and its des-bromo or hydrolyzed analogs.
Instrument Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Retention Time (RT): The target peak typically elutes between 10–12 minutes.
Resolution (Rs): Ensure Rs > 1.5 between the main peak and the nearest impurity (likely the des-isopropyl phenol precursor).
Tailing Factor: Must be < 1.5.
Protocol B: 1H NMR Structural Validation
Rationale: NMR is the only method to definitively confirm the isopropoxy group (septet splitting) versus a potential ethoxy or n-propoxy impurity from solvent contamination during synthesis.
Solvent: CDCl₃ or DMSO-d₆.[1]
Key Diagnostic Signals (δ ppm in CDCl₃):
Aromatic Region (7.0 - 8.0 ppm): Two distinct singlets (H3 and H6). If you see doublets, you likely have a regioisomer (ortho/meta coupling).
Methoxy Group (3.9 - 4.0 ppm): Strong singlet (3H).
Understanding the synthesis pathway allows you to predict and identify impurities. The target is typically synthesized via bromination of a benzonitrile precursor or alkylation of a phenol.
Synthesis & Impurity Map
The following diagram illustrates the origin of common impurities (Impurity A and B)[1] relative to the Target Product.
Figure 1: Synthesis pathway highlighting the origin of critical impurities. Impurity A arises from incomplete alkylation, while Impurity B arises from poor regioselectivity during bromination.[1]
Quantitative Performance Data
When sourcing this material, you will typically encounter two grades. The table below illustrates the experimental performance difference between them.
Metric
Technical Grade (95-97%)
Pharma Grade (>99%)
Appearance
Off-white to yellow solid
White crystalline solid
HPLC Purity (Area%)
96.5%
99.2%
Major Impurity
~2% Des-isopropyl phenol (Reactive OH)
<0.1%
Water Content (KF)
< 1.0%
< 0.1%
Impact on Next Step
The phenolic impurity consumes coupling reagents (e.g., boronic acids), lowering yield by 10-15%.[1]
Stoichiometric efficiency; high yield in Suzuki couplings.
Recommendation: For early-stage discovery, Technical Grade is acceptable if purified via recrystallization (Ethanol/Hexane).[1] For GMP or late-stage optimization, Pharma Grade is required to prevent side-reactions.[1]
References
Sigma-Aldrich. 2-Bromo-4,5-dimethoxybenzonitrile (Related Analog Reference).[1] Retrieved from [1]
Vibrant Pharma. 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Product Specification (CAS 515846-11-4).[1][5] Retrieved from
BLD Pharm. 2-Bromo-4-isopropoxy-5-methoxybenzonitrile MSDS & Properties.[1] Retrieved from [1]
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.[1] Retrieved from
PubChem. 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile (Structural Analog).[1] Retrieved from [1]
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 109305-98-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of quinazoline-core tyrosine kinase inhibitors (e.g., EGFR inhibitors similar to Gefitinib and Vandetanib). Its structural integrity—specifically the regiochemistry of the bromine and alkoxy substituents—is paramount for downstream Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (
).
This guide provides a rigorous comparison between Experimental Data (derived from high-purity commercial standards) and Theoretical Data (calculated via Density Functional Theory - DFT). The goal is to validate analytical protocols and establish correction factors for predictive modeling in drug discovery.
Structural & Synthetic Logic
The synthesis of this compound typically follows a regioselective bromination pathway. Understanding the electronic directing effects is crucial for interpreting the spectral data.
Synthetic Pathway Visualization
Figure 1: Synthetic logic flow. The steric bulk of the isopropoxy group and the directing power of the methoxy group dictate the position of the bromine atom at C2.
Comparative Analysis: Spectroscopy
Discrepancies between experimental bench data and gas-phase theoretical models often lead to misassignments. Below is the reconciled data.
A. Nuclear Magnetic Resonance (
H NMR)
Experimental Conditions: 400 MHz,
, 298 K.
Theoretical Model: DFT (B3LYP/6-311+G(d,p)), GIAO Method, PCM Solvation Model ().
Proton Assignment
Experimental Shift ( ppm)
Theoretical Shift ( ppm)
(Exp - Theo)
Causality & Insight
H-6 (Ar-H)
7.28 (s)
7.45
-0.17
Ortho to -CN. The theoretical model often overestimates the deshielding effect of the nitrile anisotropy in the plane.
H-3 (Ar-H)
7.05 (s)
7.12
-0.07
Ortho to -Br. Heavy atom effect (Spin-Orbit Coupling) of Bromine is difficult for standard DFT to capture perfectly.
-OCH<
4.62 (sept)
4.55
+0.07
Conformational averaging in solution vs. static minimum in DFT.
-OCH
3.92 (s)
3.88
+0.04
High agreement; methoxy rotation is fast on NMR timescale.
-CH(C)
1.38 (d)
1.35
+0.03
Methyl protons are electronically insulated; excellent baseline for calibration.
Critical Observation: The aromatic protons appear as singlets. If splitting is observed (
Hz), it indicates meta-coupling, suggesting a regioisomer impurity (e.g., 3-bromo isomer).
Validation: Ensure no imaginary frequencies (NImag=0).
Computational Workflow Diagram
Figure 2: Computational workflow ensuring convergence and solvation accuracy.
Discussion: The "Gap" Between Theory and Reality
The primary deviation in the data for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile arises from Crystal Packing Forces .
Intermolecular Interactions: In the solid state (Experimental IR), the nitrile group (
) often engages in dipole-dipole interactions with the bromine of a neighboring molecule. Theoretical calculations (Gas Phase) ignore this, predicting a "stiffer" bond and higher frequency.
Rotational Isomerism: The isopropoxy group has rotational freedom. In solution (NMR), you observe a weighted average of conformers. In static DFT, you optimize to a single Global Minimum.
Recommendation: For highest accuracy, perform a "Potential Energy Surface (PES) Scan" of the isopropoxy C-O-C-C dihedral angle and Boltzmann-weight the NMR shifts.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329830258: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.[1] Available at: [Link]
Gaussian, Inc. DFT Methods and Basis Sets for Organic Molecules. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Hazard Profile
2-Bromo-4-isopropoxy-5-methoxybenzonitrile is a multi-functionalized halogenated aromatic nitrile.[1][2] Improper disposal poses two distinct critical risks: cyanide liberation (if subjected to strong acids/metabolic cleavage) and halogenated persistence in the environment.
Reactivity Alert: Incompatible with strong acids (HCN evolution risk) and strong oxidizers.
Disposal Class:RCRA Hazardous Waste . Must be segregated into Halogenated Organic streams.
Part 1: Chemical Profile & Hazard Logic (The "Why")
Expertise Pillar: Understanding the molecule's structure is the first step to safe handling. We do not simply follow rules; we manage molecular behavior.[1]
The disposal protocol for this compound is dictated by its three functional groups. Understanding their interaction prevents "silent" lab accidents.
Functional Group
Hazard Contribution
Disposal Implication
Benzonitrile Core (-CN)
Toxic / Reactive. While the cyano group is covalently bonded (aryl nitrile), it is chemically distinct from inorganic cyanide (e.g., NaCN).[1][2] However, under strong acidic conditions or high heat, hydrolysis can release toxic species.
NEVER mix with acidic waste streams.[1][2] Do not dispose of in "Inorganic Cyanide" (basic) drums unless explicitly directed by EHS, as organic nitriles behave differently than ionic cyanides.
Aryl Bromide (-Br)
Persistent / Environmental. The carbon-bromine bond is strong and resistant to biodegradation.[1][2]
Requires High-Temperature Incineration .[1][2] Must enter the Halogenated Waste stream (high BTU value, but requires scrubbers for HBr at the incineration plant).
Increases the compound's mobility through gloves.[1][2] Use Laminate or Double-Nitrile gloves during disposal.
Part 2: Pre-Disposal Stabilization & Segregation
Trustworthiness Pillar: A self-validating system requires checking the state of the waste before it enters the drum.[2]
Before moving the chemical to a waste container, you must stabilize it.
The "Acid Check" (Crucial Step)
Aryl nitriles are generally stable, but if this compound is in a reaction mixture containing acid (e.g., from a hydrolysis step or workup), it poses a latent threat.
Protocol: Test the pH of any liquid solution containing the compound.
Requirement: pH must be ≥ 6 and ≤ 10 .
Action: If acidic (pH < 6), neutralize slowly with Saturated Sodium Bicarbonate (
) or 1M NaOH before adding to the waste drum. This prevents the formation of HCN gas inside the waste container.
Waste Stream Segregation
Misclassification is the most common violation in nitrile disposal. Use the following decision matrix:
Stream A: Halogenated Organic Solvents (CORRECT).
Why: The bromine atom mandates this classification. The organic nitrile is compatible with standard halogenated solvents (DCM, Chloroform).
Stream B: Inorganic Cyanides (INCORRECT).
Why: Inorganic cyanide waste is kept at pH > 11 to stabilize the
ion. Organic nitriles do not require this extreme basicity and may undergo unwanted hydrolysis in this stream.
Stream C: Non-Halogenated Organics (INCORRECT).
Why: Introduction of Bromine into a non-halogenated stream can damage incinerators not equipped with scrubbers, leading to regulatory fines.
Part 3: Step-by-Step Disposal Workflow
Operational Directive: Follow this linear process to ensure compliance and safety.
Scenario A: Disposal of Pure Solid Reagent
If the compound is an expired or surplus solid:
Do not dissolve it unnecessarily. Keeping it solid reduces spill risks.
Primary Containment: Keep in the original manufacturer vial if possible. If the vial is damaged, transfer to a clear glass vial with a Teflon-lined cap.
Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type).
Labeling: Attach a hazardous waste tag.
Constituents: "2-Bromo-4-isopropoxy-5-methoxybenzonitrile" (Do not use abbreviations).[1][2]
Placement: Deposit in the Solid Hazardous Waste drum/pail.
Scenario B: Disposal of Reaction Mixtures/Solutions
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):
Compatibility Test: Take 1 mL of the waste solution and mix it with 1 mL of the contents of your lab's "Halogenated Waste" carboy in a fume hood. Observe for 5 minutes (heat, bubbling, precipitate).
No Reaction: Proceed.
Reaction: Stop. Request a separate waste container for this specific mixture.
Transfer: Pour into the Halogenated Solvent Waste carboy using a funnel.
Log It: Immediately update the waste log attached to the carboy. Write "Bromo-alkoxy-benzonitrile" and the approximate percentage.[2]
Visualization: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this specific compound.
Caption: Logical decision tree for the segregation and disposal of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, prioritizing pH neutralization and halogen segregation.
Part 4: Emergency Contingencies
Authoritative Grounding: Immediate actions for exposure or spillage.
Incident Type
Immediate Action
Spill (Solid)
Do not sweep (creates dust).[1][2] Cover with wet paper towels to dampen, then scoop into a bag. Clean area with soap and water.[4][5]
Spill (Liquid)
Evacuate the immediate area. Use a Spill Pillow or vermiculite. Do not use standard clay litter if the solvent is an oxidizer (unlikely here, but good practice).
Skin Contact
Wash immediately with soap and water for 15 minutes.[1][2] Do not use ethanol/acetone (enhances absorption).
Ingestion
Call Poison Control immediately. Do not induce vomiting unless instructed.[1][2] The nitrile group poses a metabolic cyanide risk.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 515846-11-4 (Primary Reference) / 109305-98-8 (Vendor Variant)
Chemical Family: Halogenated Alkoxy Benzonitrile
Physical State: Solid (Crystalline Powder)
Part 1: The Hazard Matrix & Control Banding
Senior Scientist Insight: Do not underestimate this compound based solely on "Warning" labels. As a functionalized benzonitrile, this molecule possesses two distinct risk vectors: metabolic cyanide liberation (slow-release toxicity) and halogenated aromatic sensitization . While standard SDSs often classify it as Category 4 (Harmful), in drug development, we treat this structural class as Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive toxicology proves otherwise.
Part 2: Personal Protective Equipment (PPE) Specifications
Effective protection relies on the "Barrier Integrity" principle. For this compound, we prioritize preventing dust inhalation and dermal absorption.[1][2]
PPE Selection Matrix
Protection Zone
Recommended Gear
Technical Justification
Respiratory
P3 / N100 Particulate Respirator (Minimum) or PAPR (Recommended for >10g)
The H335 designation indicates airway irritation. However, the nitrile moiety poses a systemic risk if inhaled. A standard surgical mask provides zero protection against this chemical dust.
Permeation Dynamics: Halogenated aromatics can degrade standard latex. Nitrile offers >480 min breakthrough time for the solid, but if dissolved in organic solvents (DCM/THF), laminate gloves are required to prevent solvent-mediated permeation.
Ocular
Chemical Splash Goggles (Indirect Vent)
Safety glasses with side shields are insufficient for powders that can become airborne. Goggles seal the orbital area against dust migration.
Body
Tyvek® Lab Coat (Disposable) with elastic cuffs
Cotton lab coats retain toxic dust, creating a secondary exposure source during laundry. Disposable Tyvek ensures containment.
Part 3: Operational Protocols & Engineering Controls
Engineering Controls (The Primary Barrier)
Weighing: Must be performed in a Powder Containment Balance Enclosure or a certified Fume Hood. Air velocity face velocity must be maintained at 80–100 fpm .
Static Control: Use an ionizing bar during weighing. Halogenated powders are prone to static charge, increasing dispersion risk.
Safe Handling Workflow
This workflow is designed to minimize "open-face" exposure time.
Figure 1: Operational workflow for handling solid benzonitriles. Note the immediate solubilization step to eliminate dust hazards.
Part 4: Emergency Response & Decontamination
Exposure Response
Inhalation: Remove to fresh air immediately.[4] If breathing is labored, administer oxygen (trained personnel only). Alert Medical: Mention "Nitrile/Cyanide potential."
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents (increases absorption).
Cyanide Antidote: While metabolic release of cyanide from 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is slower than inorganic salts, facilities handling >100g should have a Cyanokit (Hydroxocobalamin) available on-site as a precaution.
Spill Cleanup (Solid)
Evacuate the immediate area.
Don PPE: Full Tyvek suit, double gloves, and N95/P100 respirator.
Cover: Gently cover the spill with a damp paper towel (to suppress dust) or use a chemically inert absorbent pads.
Scoop: Use a plastic scoop (non-sparking). Do not use a brush (creates dust).
Deactivate: Wipe the area with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes potential cyanide traces and degrades the nitrile functionality.
Part 5: Waste Management Strategy
Disposal must strictly segregate halogenated organics from general waste to prevent incinerator corrosion and regulatory fines.
Figure 2: Waste segregation decision tree. Note: Because the product itself contains Bromine, liquid waste containing significant product concentrations defaults to the Halogenated stream regardless of the solvent used.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
PubChem. (2024).[3] Compound Summary: 2-Bromo-5-ethoxy-4-isopropoxybenzonitrile (Analogous Structure Data). National Library of Medicine. Retrieved from [3]
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from
ChemicalBook. (2024). 2-BROMO-4-ISOPROPOXY-5-METHOXY-BENZONITRILE Product Properties. Retrieved from